molecular formula C8H8BrNO B111471 1-(2-Amino-4-bromophenyl)ethanone CAS No. 123858-51-5

1-(2-Amino-4-bromophenyl)ethanone

Numéro de catalogue: B111471
Numéro CAS: 123858-51-5
Poids moléculaire: 214.06 g/mol
Clé InChI: RCGAXUAOILUCAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Amino-4-bromophenyl)ethanone is a valuable aromatic ketone intermediate designed for advanced organic synthesis and medicinal chemistry research. Its key structural features—a bromo substituent and an adjacent amino group to the acetyl moiety—make it a versatile precursor for constructing complex heterocyclic systems. Recent scientific investigations have demonstrated its specific application as a key synthon in the development of novel 1,3,4-thiadiazin-3-ium bromide derivatives . These synthesized compounds have shown significant promise as multitargeted anticancer agents, exhibiting potent antiproliferative activity against a panel of cancer cell lines by functioning as inhibitors of critical kinase targets such as EGFR, BRAF(V600E), and VEGFR-2 . This positions this compound as a critical starting material for researchers exploring new pathways in oncology drug discovery. The compound's reactivity allows for further functionalization at multiple sites, enabling the generation of diverse chemical libraries for biological screening. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-amino-4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGAXUAOILUCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561073
Record name 1-(2-Amino-4-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123858-51-5
Record name 1-(2-Amino-4-bromophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Amino-4-bromophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1-(2-Amino-4-bromophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data.

Introduction

This compound, also known as 2-amino-4-bromoacetophenone, is an aromatic ketone containing both an amine and a bromine substituent. Its molecular structure makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of reactive sites—the amino group, the acetyl group, and the carbon-bromine bond—allows for a variety of chemical modifications, enabling the synthesis of a diverse range of more complex molecules.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
CAS Number 123858-51-5
Appearance Expected to be a solid
Solubility Soluble in organic solvents like dichloromethane and ethyl acetate

Synthesis of this compound

A common and effective method for the synthesis of this compound is the electrophilic bromination of 2'-aminoacetophenone. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. By controlling the reaction conditions, selective mono-bromination at the para position can be achieved.

A plausible synthetic route involves the direct bromination of 2'-aminoacetophenone using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The use of NBS is often preferred as it is easier to handle and can offer better selectivity compared to liquid bromine.[2][3]

SynthesisWorkflow Start Start: 2'-Aminoacetophenone Bromination Electrophilic Bromination (e.g., NBS in Acetic Acid) Start->Bromination Quenching Reaction Quenching (e.g., Sodium Bicarbonate Solution) Bromination->Quenching Extraction Workup & Extraction (e.g., Dichloromethane) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct Characterization Characterization FinalProduct->Characterization

Experimental Protocol: Synthesis

This protocol is based on general procedures for the bromination of activated aromatic compounds.[4]

Materials:

  • 2'-Aminoacetophenone

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethanol

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to separate the desired para-isomer from any ortho-isomer and unreacted starting material.

  • Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected characterization data based on the structure of this compound and data from similar compounds.[5]

CharacterizationFlow SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureConfirmation Structural Confirmation NMR->StructureConfirmation IR->StructureConfirmation MS->StructureConfirmation

Spectroscopic Data
Technique Expected Data
¹H NMR Aromatic protons with specific splitting patterns, a singlet for the acetyl methyl protons, and a broad singlet for the amine protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-Br and C-N showing characteristic shifts), and the acetyl methyl carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C-Br stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
Experimental Protocol: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or as a thin film on a salt plate.

  • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns. The isotopic pattern of bromine should be clearly visible.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation, and the characterization techniques described are essential for verifying the structure and purity of the final product. This information is intended to support researchers and scientists in their efforts to utilize this versatile intermediate in the discovery and development of new chemical entities.

References

A Technical Guide to the Spectroscopic Data of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available spectroscopic data for 1-(2-Amino-4-bromophenyl)ethanone. Due to the absence of experimentally acquired and published spectra for this specific compound in the searched scientific literature, this guide presents predicted spectroscopic data alongside detailed, standardized experimental protocols for the acquisition of such data.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and should be used as a reference for the identification and characterization of this compound upon experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H
~6.8d1HAr-H
~6.6dd1HAr-H
~6.0 (broad s)s2H-NH₂
~2.5s3H-C(O)CH₃
Solvent: CDCl₃. Predicted chemical shifts and multiplicities.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~200C=O
~150Ar-C (C-NH₂)
~135Ar-CH
~120Ar-CH
~118Ar-C (C-Br)
~115Ar-CH
~110Ar-C (C-C=O)
~28-C(O)CH₃
Solvent: CDCl₃. Predicted chemical shifts.

Table 3: Characteristic IR Absorption Bands for 2-Aminoacetophenone Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch
1680 - 1650StrongC=O stretch (ketone)
1620 - 1580StrongN-H bend
1600 - 1450Medium-StrongAromatic C=C stretch
1300 - 1000MediumC-N stretch
850 - 750StrongC-H out-of-plane bend
700 - 500MediumC-Br stretch
Note: These are general ranges for aromatic amines and ketones and may vary for the specific molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
213/215[M]⁺ molecular ion peak (presence of Br isotope)
198/200[M-CH₃]⁺
170/172[M-COCH₃]⁺
119[M-Br-CO]⁺
92[C₆H₆N]⁺
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar compounds.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg)

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Add a small amount of TMS as an internal standard (0 ppm reference).

    • Securely cap the vial and mix until the sample is fully dissolved.

  • Transfer to NMR Tube:

    • Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

    • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single peaks for each unique carbon atom.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR-grade

  • Pellet press

  • Sample (1-2 mg)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place 1-2 mg of the solid sample into a clean agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade KBr powder.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[3]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Sample (trace amount)

  • Vials and micropipette

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 µg/µL.

  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation prior to analysis.

  • Ionization (Electron Ionization - EI):

    • The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[4][5]

    • This causes the molecules to ionize and fragment.[4][5]

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum.[6]

Mandatory Visualization

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR & MS Solid State Prep Solid State Preparation (e.g., KBr Pellet) Sample->Solid State Prep For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR IR Spectroscopy Solid State Prep->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation and Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Amino-4-bromophenyl)ethanone. This document outlines predicted spectral data based on established substituent effects, a detailed experimental protocol for data acquisition, and visual representations of the analytical workflow and key spectral features to aid in structural elucidation and characterization.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known chemical shifts of acetophenone and the application of substituent chemical shift (SCS) effects for ortho-amino and para-bromo groups. It is important to note that these are theoretical values and may vary slightly from experimental results.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COCH₃~2.5Singlet (s)-3H
-NH₂~5.0 - 6.0Broad Singlet (br s)-2H
H-6~7.5Doublet (d)~8.51H
H-5~6.8Doublet of Doublets (dd)~8.5, ~2.01H
H-3~7.0Doublet (d)~2.01H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COCH₃~28
C=O~198
C-1~118
C-2~150
C-3~120
C-4~115
C-5~135
C-6~130

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

    • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

    • 5 mm NMR tube

    • Vial and pipette

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small drop of TMS.

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 (sufficient to achieve a good signal-to-noise ratio).

    • Acquisition Time (AQ): Approximately 4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or higher, as the ¹³C nucleus is less sensitive.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-220 ppm.

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration (¹H NMR): Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow and Signaling

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR analysis process and the predicted signaling pathways for the aromatic protons of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum lock_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference peak_pick Peak Picking reference->peak_pick integration Integration (¹H) peak_pick->integration assign Assign Signals integration->assign elucidate Structure Elucidation assign->elucidate

NMR Data Acquisition and Analysis Workflow.

Aromatic_Proton_Signaling H6 H-6 H5 H-5 H6->H5 J ≈ 8.5 Hz (ortho) H3 H-3 H5->H3 J ≈ 2.0 Hz (meta)

Predicted ¹H NMR Signaling of Aromatic Protons.

Spectroscopic Analysis of 1-(2-Amino-4-bromophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy of 1-(2-Amino-4-bromophenyl)ethanone. This document details the expected spectral data, outlines experimental protocols for acquiring this data, and presents visual representations of key processes to aid in the characterization of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₈BrNO), the expected monoisotopic mass is 212.97893 Da.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally predicted and serves as a reference for experimental analysis.

Adduct IonPredicted m/z
[M+H]⁺213.98621
[M+Na]⁺235.96815
[M-H]⁻211.97165
[M+NH₄]⁺231.01275
[M+K]⁺251.94209
[M]⁺212.97838
Fragmentation Pathway

Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing valuable structural information.[2] The fragmentation of this compound is expected to proceed through several key steps, primarily involving the cleavage of bonds adjacent to the carbonyl and amino groups, as well as fragmentation of the aromatic ring. Aromatic ketones are known to primarily lose the R group upon α-cleavage, followed by the loss of carbon monoxide.[3]

fragmentation_pathway M [M]⁺˙ m/z = 214/216 F1 [M - CH₃]⁺ m/z = 199/201 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z = 171/173 M->F2 - •COCH₃ F3 [F1 - CO]⁺ m/z = 171/173 F1->F3 - CO F4 [F2 - H₂CN]⁺ m/z = 143/145 F2->F4 - H₂CN F5 [F3 - H₂CN]⁺ m/z = 143/145 F3->F5 - H₂CN ir_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis P1 Dissolve solid sample in a volatile solvent P2 Apply a drop of the solution to a KBr or NaCl plate P1->P2 P3 Evaporate the solvent to form a thin solid film P2->P3 A1 Place the sample plate in the FTIR spectrometer P3->A1 Transfer to Spectrometer A2 Acquire the IR spectrum A1->A2 A3 Process and analyze the spectrum A2->A3

References

Physical and chemical properties of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Amino-4-bromophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic organic chemistry. This document collates available data on its chemical identity, physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Due to its structural motifs, this compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds and potentially novel pharmaceutical agents. This guide is intended to be a resource for researchers and professionals in drug discovery and development, providing essential information for its handling, characterization, and utilization in synthetic pathways.

Chemical Identity

This compound is an organic compound featuring an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the acetyl group.

IdentifierValue
IUPAC Name This compound[1]
Synonyms 2'-Amino-4'-bromoacetophenone, 2-Amino-4-bromoacetophenone[1][2]
CAS Number 123858-51-5[1][2]
Molecular Formula C₈H₈BrNO[1][2][3]
SMILES CC(=O)C1=C(C=C(C=C1)Br)N[1]
InChI InChI=1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3[1]
InChIKey RCGAXUAOILUCAA-UHFFFAOYSA-N[1]

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 214.06 g/mol PubChem[1]
Monoisotopic Mass 212.97893 DaPubChem (Computed)[1][3]
Physical Form SolidSigma-Aldrich[4]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available. As a substituted aniline, it is expected to be soluble in acidic aqueous solutions and various organic solvents.
XLogP3-AA (Predicted) 2.5PubChem (Computed)[1]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C.Sigma-Aldrich[4]
Purity Typically available at ≥97%Sigma-Aldrich[4]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 1-(4-bromo-2-nitrophenyl)ethanone.

Reaction Scheme:

Detailed Methodology:

  • Materials:

    • 1-(4-bromo-2-nitrophenyl)ethanone (starting material)

    • Tin(II) chloride (SnCl₂) as the reducing agent

    • Ethanol (solvent)

    • 10% aqueous Sodium Hydroxide (NaOH)

    • Ethyl acetate (for extraction)

    • Brine

  • Procedure:

    • Dissolve 1-(4-bromo-2-nitrophenyl)ethanone in ethanol in a round-bottom flask.

    • Add tin(II) chloride in portions to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in 10% aqueous NaOH.

    • Extract the aqueous solution with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, or by column chromatography on silica gel.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM1 1-(4-bromo-2-nitrophenyl)ethanone React Reduction Reaction (Reflux) SM1->React SM2 Tin(II) Chloride SM2->React SM3 Ethanol SM3->React Workup1 Concentration React->Workup1 Reaction Completion Workup2 Basification (NaOH) Workup1->Workup2 Workup3 Extraction (Ethyl Acetate) Workup2->Workup3 Workup4 Washing and Drying Workup3->Workup4 Purify Recrystallization or Column Chromatography Workup4->Purify Crude Product Product This compound Purify->Product Pure Product

A flowchart illustrating the synthesis of this compound.
Spectroscopic Characterization Protocols

  • Objective: To confirm the molecular structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy (Predicted):

    • A singlet for the methyl protons (-COCH₃) is expected around δ 2.5 ppm.

    • A broad singlet for the amine protons (-NH₂) is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

    • The aromatic protons will appear in the aromatic region (δ 6.5-8.0 ppm), with splitting patterns determined by their coupling with each other.

  • ¹³C NMR Spectroscopy (Predicted):

    • A signal for the methyl carbon (-COCH₃) is expected around δ 25-30 ppm.

    • Signals for the aromatic carbons will be in the range of δ 110-150 ppm.

    • The carbonyl carbon (-C=O) will appear significantly downfield, typically in the range of δ 190-200 ppm.

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Expected Characteristic Absorptions:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=O stretching: A strong absorption band around 1660-1680 cm⁻¹ for the aryl ketone carbonyl group.

    • C-N stretching: An absorption in the range of 1250-1350 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

    • C-Br stretching: An absorption in the fingerprint region, typically below 800 cm⁻¹.

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

  • Expected Observations:

    • Molecular Ion Peak (M⁺): A pair of peaks at m/z values corresponding to the molecular weight of the compound, with a separation of 2 Da and a relative intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

    • Fragmentation: Common fragmentation patterns for acetophenones include the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion.

G General Characterization Workflow cluster_input Input cluster_analysis Analytical Techniques cluster_data Data Obtained cluster_interpretation Interpretation cluster_conclusion Conclusion Input Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy Input->IR MS Mass Spectrometry Input->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Values, Isotopic Pattern, Fragmentation MS->MS_Data NMR_Interp Structural Connectivity NMR_Data->NMR_Interp IR_Interp Functional Groups IR_Data->IR_Interp MS_Interp Molecular Weight & Formula Confirmation MS_Data->MS_Interp Conclusion Structure Elucidation and Purity Assessment NMR_Interp->Conclusion IR_Interp->Conclusion MS_Interp->Conclusion

A logical workflow for the characterization of a synthesized chemical compound.

Reactivity and Stability

  • Stability: The compound should be stored in a cool, dark, and dry place to prevent degradation.[4] Like many amino-substituted aromatic compounds, it may be susceptible to oxidation and discoloration upon exposure to air and light.

  • Reactivity:

    • The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

    • The carbonyl group is electrophilic and can participate in reactions such as reductions, condensations (e.g., with active methylene compounds), and the formation of imines or oximes.

    • The aromatic ring is activated by the amino group and can undergo electrophilic aromatic substitution. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Biological Activity

There is currently limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. However, the 2-aminoacetophenone scaffold is present in some biologically active molecules, and bromo-substituted aromatic compounds are widely explored in medicinal chemistry. Therefore, this compound serves as a key building block for the synthesis of novel compounds for biological screening.

Safety Information

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with multiple reactive sites that can be exploited for the synthesis of a wide range of more complex molecules. This guide provides a summary of its known properties and general protocols for its synthesis and characterization. While there is a lack of extensive experimental data for this specific isomer in the public domain, the information provided herein, based on its structural similarity to other well-characterized compounds, offers a solid foundation for its use in research and development. Further experimental investigation is warranted to fully elucidate its physical properties and explore its potential applications.

References

An In-depth Technical Guide to 1-(2-Amino-4-bromophenyl)ethanone (CAS 123858-51-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthetic protocols for 1-(2-Amino-4-bromophenyl)ethanone, identified by CAS number 123858-51-5. This document is intended to serve as a resource for professionals in research and drug development who may be utilizing this compound as a chemical intermediate or investigating its potential applications.

Core Properties and Structure

This compound is an aromatic ketone derivative. Its structure is characterized by an acetophenone core substituted with an amino group at the ortho position and a bromine atom at the para position relative to the acetyl group.

Chemical Structure:

PropertyValueSource
CAS Number 123858-51-5
Molecular Formula C₈H₈BrNO
Molecular Weight 214.06 g/mol
Appearance Light yellow to yellow solid
Purity Typically >97%Commercial
Storage Conditions Keep in a dark place, sealed in dry, 2-8°CCommercial
SMILES Code CC(C1=CC=C(Br)C=C1N)=O
InChI Key RCGAXUAOILUCAA-UHFFFAOYSA-N

Synthesis Protocols

This compound is primarily utilized as a chemical intermediate. Detailed experimental protocols for its synthesis are limited in publicly accessible literature. However, its use as a reactant in a patented synthetic route provides insight into a viable method.

Synthesis via Halogenation and Acylation (General Approach)

A common synthetic route to compounds of this nature involves the protection of the amino group of a substituted aniline, followed by Friedel-Crafts acylation and subsequent deprotection. Another approach is the direct bromination of 2'-aminoacetophenone, though careful control of reaction conditions is necessary to achieve the desired isomeric product.

Use in a Synthetic Protocol from Patent Literature

A Chinese patent (CN116323585A) describes the use of this compound as a starting material. The protocol for the reaction in which it is consumed is as follows:

Materials:

  • This compound (3g, 14 mmol)

  • 37% wt HCl aqueous solution (7.6 mL)

  • Saturated aqueous solution of potassium acetate (AcOK)

  • Deionized (DI) water

Procedure:

  • A solution of this compound in 37% wt HCl is prepared.

  • The reaction mixture is stirred at 0°C for 2 hours.

  • The mixture is then stirred at room temperature for 16 hours.

  • Volatiles are concentrated in a vacuum.

  • A saturated aqueous solution of potassium acetate is added to the concentrate.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with DI water to yield the product.

This protocol resulted in an 80% yield of the subsequent product, I-133.

Another synthetic approach mentioned in commercial literature involves the use of hydrogen chloride and boron trichloride in toluene and acetonitrile, yielding the target compound at a 25% yield.

The logical workflow for the synthesis described in the patent, where this compound is a reactant, can be visualized as follows:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in 37% wt HCl B Stir at 0°C for 2 hours A->B C Stir at room temperature for 16 hours B->C D Concentrate in vacuum C->D E Add saturated aq. AcOK D->E F Collect precipitate by filtration E->F G Wash with DI water F->G H H G->H Product I-133

Workflow for the reaction utilizing this compound as a reactant.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 123858-51-5). Its primary documented role is that of a chemical intermediate in the synthesis of more complex molecules.

Professionals investigating this compound for potential biological effects should consider this lack of existing data as an indication that they would be exploring a novel area of research. Any such investigations would require comprehensive in vitro and in vivo studies to determine its pharmacological profile.

Safety and Handling

Based on available safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Causes skin irritation

  • Causes serious eye irritation

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 123858-51-5) is a halogenated aromatic amine and ketone that is commercially available and has documented use as an intermediate in chemical synthesis. While basic chemical identifiers are known, there is a notable absence of experimentally determined physical properties and a complete lack of data on its biological activity in the current body of scientific literature. Researchers and drug development professionals should be aware of this information gap and exercise appropriate caution and rigorous testing in any new applications of this compound.

Investigating the reactivity of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 1-(2-Amino-4-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of this compound. This compound, a substituted acetophenone, is a versatile building block in organic synthesis, primarily owing to its three key functional groups: an aromatic amino group, a ketone, and a bromine-substituted phenyl ring. Its utility is most pronounced in the synthesis of heterocyclic compounds, particularly quinolines and quinazolines, which are prevalent scaffolds in medicinal chemistry. This document details the principal reactions, provides explicit experimental protocols for key transformations, and presents quantitative data in a structured format. Furthermore, it visualizes the core reactivity and synthetic workflows to facilitate a deeper understanding for researchers in chemical synthesis and drug development.

Physicochemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 123858-51-5[1][2]
Molecular Formula C₈H₈BrNO[1][3]
Molecular Weight 214.06 g/mol [1][4]
Monoisotopic Mass 212.97893 Da[1][3]
Appearance Solid[5]
SMILES CC(=O)C1=C(C=C(C=C1)Br)N[1][3]
InChIKey RCGAXUAOILUCAA-UHFFFAOYSA-N[1][3]

Core Reactivity

The reactivity of this compound is dictated by the interplay of its three primary functional groups: the nucleophilic amino group, the electrophilic ketone, and the bromine atom, which is susceptible to cross-coupling reactions. The ortho-disposition of the amino and acetyl groups makes this molecule an ideal precursor for cyclization reactions.

G Reactivity Sites of this compound cluster_0 cluster_1 mol A Nucleophilic Attack (e.g., Acylation, Alkylation) A->mol Amino Group (-NH2) B Cyclization Reactions (e.g., Friedländer Annulation) B->mol ortho-Amino Ketone C Cross-Coupling Reactions (e.g., Suzuki Coupling) C->mol Bromo Group (-Br) D Carbonyl Chemistry (e.g., Condensation, Reduction) D->mol Ketone (-C(O)CH3)

Caption: Key reactivity sites on the this compound molecule.

Key Synthetic Transformations

Friedländer Annulation for Quinoline Synthesis

The most prominent application of 1-(2-aminoaryl)ethanones is in the Friedländer annulation, a condensation reaction with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] This reaction, which can be catalyzed by acids or bases, provides a direct route to substituted quinolines, a core structure in many biologically active compounds.[6][8][9]

Friedlander_Workflow General Workflow for Friedländer Annulation start This compound + Active Methylene Compound (e.g., Ethyl Acetoacetate) reaction Reaction Mixture start->reaction reagents Acid or Base Catalyst (e.g., p-TsOH, piperidine) Solvent (e.g., Ethanol, Acetic Acid) reagents->reaction heating Heating (Conventional or Microwave) reaction->heating workup Work-up (Neutralization, Extraction) heating->workup purification Purification (Recrystallization or Chromatography) workup->purification product Substituted 7-Bromoquinoline Derivative purification->product

Caption: Generalized workflow for the synthesis of quinolines via Friedländer Annulation.

Experimental Protocol: Microwave-Assisted Friedländer Annulation [8]

This protocol describes a general method for synthesizing substituted quinolines from this compound using microwave irradiation.

  • Materials:

    • This compound

    • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

    • Glacial Acetic Acid

    • 10 mL microwave synthesis vial

    • Microwave synthesizer

  • Procedure:

    • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol).

    • Add the active methylene compound (1.2 mmol).

    • Add glacial acetic acid (3.0 mL) as the solvent and catalyst.

    • Seal the vial with a cap.

    • Place the vial in the microwave synthesizer and irradiate at 120-150°C for 10-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (e.g., a boronic acid), enabling the synthesis of a wide array of biaryl compounds.[10][11]

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling start This compound + Arylboronic Acid reaction Reaction under Inert Atmosphere (N2 or Ar) start->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) + Base (e.g., K2CO3, CsF) catalyst->reaction solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->reaction workup Work-up (Aqueous extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-(2-Amino-4-arylphenyl)ethanone purification->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [12][13]

This protocol provides a general procedure for the arylation of this compound.

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

    • Standard Schlenk line or glovebox equipment

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

    • Add the palladium catalyst (0.05 mmol, 5 mol%).

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

    • Add the anhydrous solvent (10 mL) via syringe.

    • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Other Reactions
  • Cyclization to Quinazolinones: The compound can be a precursor for quinazolinones, which are important in drug discovery.[14][15][16][17] These syntheses often involve multi-step reactions or condensation with various reagents.[14][15]

  • Domino and Tandem Reactions: The molecule's functional groups allow for domino reactions, where a series of intramolecular transformations occur in one pot, providing rapid access to complex heterocyclic structures.[18][19]

  • N-Alkylation/Acylation: The primary amino group can readily undergo standard N-alkylation and N-acylation reactions to introduce various substituents.

  • Condensation with Thiosemicarbazides: The ketone moiety can react with thiosemicarbazides, followed by cyclization, to form thiadiazine derivatives, which have shown biological activities.[20]

Quantitative Data Summary

The following table summarizes typical reaction conditions found in the literature for key transformations. Yields are highly dependent on the specific substrates and conditions used.

Reaction TypeCatalystBaseSolventTemperatureTypical Yield
Friedländer Annulation p-TsOH, I₂, Neodymium(III) nitrate(self-catalyzed or added base)Acetic Acid, Ethanol80-150°C (or MW)Good to Excellent
Suzuki Coupling Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄, CsFDioxane, Toluene, THF70-100°CModerate to Good
Quinazolinone Synthesis Various (e.g., I₂, Co(OAc)₂)(Varies)DMSO, etc.VariesGood

Applications in Research and Drug Development

The derivatives of this compound, especially the resulting quinolines and quinazolinones, are of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are present in numerous drugs and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[17][21] The ability to functionalize the core structure via Friedländer annulation and subsequent Suzuki coupling makes this starting material a valuable tool for generating libraries of novel compounds for drug screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Wear protective gloves, eye protection, and a lab coat. Avoid breathing dust.

  • Stability: The compound is generally stable, but may be incompatible with strong oxidizing agents.[22][23]

Conclusion

This compound is a highly versatile and reactive intermediate in organic synthesis. The strategic placement of its amino, ketone, and bromo functional groups provides a powerful platform for constructing complex molecular architectures. Its central role in the Friedländer annulation and its suitability for palladium-catalyzed cross-coupling reactions underscore its importance for synthesizing libraries of quinolines, quinazolinones, and biaryl compounds, which are crucial for advancing drug discovery and materials science.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure and conformational properties of 1-(2-Amino-4-bromophenyl)ethanone. Due to the current absence of a published single-crystal X-ray diffraction study in publicly accessible databases, this document focuses on its fundamental molecular characteristics, predicted spectroscopic data, and standardized experimental protocols for its empirical analysis.

Molecular Structure

This compound, with the chemical formula C₈H₈BrNO, is a substituted aromatic ketone.[1][2] The core of the molecule consists of a benzene ring substituted with an amino group (-NH₂), a bromine atom (-Br), and an acetyl group (-COCH₃). The IUPAC name for this compound is this compound.[1]

The key structural features include:

  • A planar phenyl ring.

  • An electron-donating amino group ortho to the acetyl group.

  • An electron-withdrawing bromine atom para to the amino group.

  • An acetyl group, which is also electron-withdrawing.

The interplay of these substituents influences the electron density distribution within the aromatic ring and the overall molecular conformation. The presence of the amino group ortho to the acetyl group allows for the potential formation of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen. This interaction can significantly impact the planarity of the acetyl group relative to the benzene ring.

Molecular Diagram

xray_workflow cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Final Structural Model F->G nmr_workflow cluster_workflow NMR Spectroscopy Workflow A Sample Dissolution in Deuterated Solvent B Transfer to NMR Tube A->B C Spectrometer Setup (Locking and Shimming) B->C D Data Acquisition (¹H, ¹³C, etc.) C->D E Data Processing (Fourier Transform, Phasing) D->E F Spectral Analysis E->F

References

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the compound 1-(2-Amino-4-bromophenyl)ethanone. Given the absence of extensive public data on this specific molecule, this document outlines the requisite experimental protocols and data presentation formats essential for its characterization during the drug discovery and development process. The methodologies described are based on established industry standards and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is critical for designing relevant studies. While experimental data is sparse, computational estimates provide a starting point for experimental design.

PropertyValue/EstimateSource
Molecular FormulaC₈H₈BrNOPubChem
Molecular Weight214.06 g/mol PubChem
XlogP (Predicted)2.5PubChem
AppearanceSolid (predicted)---
Storage Conditions2-8°C, sealed in dry, dark placeSupplier Data

Solubility Assessment

Determining the aqueous solubility of this compound is a critical early step, as it influences everything from in vitro assay design to potential bioavailability. Both kinetic and thermodynamic solubility should be assessed.

Data Presentation: Solubility

The following tables should be used to summarize the experimental solubility data.

Table 1: Kinetic Aqueous Solubility in Biologically Relevant Buffers

Buffer SystempHTemperature (°C)Mean Solubility (µg/mL)Standard DeviationMethod
Phosphate Buffered Saline7.425DataDataTurbidimetric
Simulated Gastric Fluid (SGF)1.237DataDataTurbidimetric
Simulated Intestinal Fluid (SIF)6.837DataDataTurbidimetric

Table 2: Thermodynamic Aqueous Solubility

Buffer SystempHTemperature (°C)Incubation Time (h)Mean Solubility (µg/mL)Standard Deviation
Phosphate Buffer7.42524DataData
Citrate Buffer3.02524DataData
Borate Buffer9.02524DataData
Experimental Protocols for Solubility

This high-throughput method provides a rapid assessment of solubility upon addition of a DMSO stock solution to an aqueous buffer.[1][2]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Mixing and Incubation: Mix the plate on a shaker for 2 hours at a controlled temperature (e.g., 25°C).[3]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Determine the concentration at which precipitation occurs by comparing the light scattering of the test compound to that of positive (insoluble) and negative (soluble) controls.

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.[4][5]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a glass vial.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration through a 0.45 µm filter.

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility in µg/mL based on the measured concentration and the dilution factor.

Stability Assessment

Stability studies are essential to understand the degradation pathways and intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions as mandated by ICH guidelines.[6][7]

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature (°C)% Assay Remaining% DegradationNo. of Degradants
Hydrolytic 0.1 M HCl24 h60DataDataData
0.1 M NaOH8 h60DataDataData
Purified Water24 h60DataDataData
Oxidative 3% H₂O₂12 h25DataDataData
Photolytic ICH Q1B Option 2N/A25DataDataData
Thermal (Solid) Dry Heat48 h80DataDataData
Thermal (Solution) Purified Water48 h80DataDataData
Experimental Protocols for Stability

A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, must be developed and validated prior to initiating stability studies. This method must be able to separate the intact parent compound from all process impurities and degradation products.[8]

The goal is to achieve 5-20% degradation to ensure that the analytical method is genuinely stability-indicating.[6]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[9]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[9]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, dilute, and analyze.[9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for up to 24 hours. Withdraw aliquots, dilute, and analyze.[9]

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a vial and expose it to dry heat (e.g., 80°C) for 48 hours. After exposure, dissolve the sample, dilute, and analyze.[9]

  • Photostability Testing (ICH Q1B): Expose the solid drug substance and a solution of the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil). Analyze both samples by HPLC.

Visualization of Experimental Workflows

General Workflow for Solubility and Stability Assessment

G cluster_0 Physicochemical Characterization cluster_1 Solubility Studies cluster_2 Stability Studies (Forced Degradation) start This compound API dev_hplc Develop Stability-Indicating HPLC Method start->dev_hplc kinetic Kinetic Solubility (Turbidimetric) dev_hplc->kinetic Validated Method thermo Thermodynamic Solubility (Shake-Flask) dev_hplc->thermo Validated Method hydrolysis Hydrolysis (Acid, Base, Neutral) dev_hplc->hydrolysis Validated Method oxidation Oxidation (H₂O₂) dev_hplc->oxidation Validated Method thermal Thermal Stress (Solid & Solution) dev_hplc->thermal Validated Method photo Photostability (ICH Q1B) dev_hplc->photo Validated Method sol_report Solubility Profile Report kinetic->sol_report thermo->sol_report stab_report Stability Profile Report hydrolysis->stab_report oxidation->stab_report thermal->stab_report photo->stab_report

Caption: Workflow for solubility and stability profiling.

Detailed Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Sample Processing & Analysis start Prepare 1 mg/mL Stock Solution of API in Acetonitrile acid Add 0.1 M HCl Incubate @ 60°C start->acid base Add 0.1 M NaOH Incubate @ 60°C start->base oxid Add 3% H₂O₂ Incubate @ RT start->oxid photo Expose to Light (ICH Q1B Option 2) start->photo thermal Incubate Solid @ 80°C start->thermal process Withdraw Aliquots, Neutralize (if needed), Dilute with Mobile Phase acid->process base->process oxid->process photo->process thermal->process analyze Analyze by Validated Stability-Indicating HPLC process->analyze data Quantify % Degradation & Identify Degradants analyze->data report Generate Forced Degradation Report data->report

Caption: Experimental workflow for forced degradation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of the quinoline scaffold is a critical step in the development of novel therapeutic agents. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile and widely employed method for constructing the quinoline core.

This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-substituted quinoline derivatives using 1-(2-amino-4-bromophenyl)ethanone as a key starting material. The presence of the bromine atom at the 6-position offers a valuable handle for further structural modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery. Furthermore, these 6-bromoquinoline derivatives have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/HER-2 pathway.

Data Presentation: Synthesis of 6-Bromoquinoline Derivatives

The following table summarizes the synthesis of various 6-bromoquinoline derivatives from this compound via the Friedländer synthesis under different catalytic conditions.

ProductActive Methylene CompoundCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)
6-Bromo-2-methylquinolineAcetone20% aq. NaOH / Ethanol12Reflux75
Ethyl 6-bromo-2-methylquinoline-3-carboxylateEthyl acetoacetatePiperidine / Ethanol6Reflux88
6-Bromo-2,4-dimethylquinolineAcetylacetonep-Toluenesulfonic acid (p-TsOH) / Toluene8Reflux85
3-Acetyl-6-bromo-2-methylquinolineAcetylacetoneL-proline / DMSO510092
6-Bromo-3-cyano-2-methylquinolineMalononitrilePiperidine / Ethanol4Reflux90

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylquinoline (Base-Catalyzed)

This protocol describes the base-catalyzed Friedländer condensation of this compound with acetone.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 20% aqueous Sodium Hydroxide (NaOH) solution

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of acetone (10.0 eq) to the solution.

  • Slowly add 20% aqueous NaOH solution (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-bromo-2-methylquinoline.

Characterization Data (6-Bromo-2-methylquinoline):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J=8.8 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.68 (dd, J=8.8, 2.0 Hz, 1H), 7.30 (d, J=8.4 Hz, 1H), 2.75 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.9, 146.7, 135.5, 132.8, 130.2, 128.8, 125.4, 122.1, 120.9, 25.3.

Protocol 2: Synthesis of Ethyl 6-bromo-2-methylquinoline-3-carboxylate (Base-Catalyzed)

This protocol details the synthesis of a quinoline derivative with an ester functional group using ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl acetoacetate (1.2 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux for 6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • If necessary, the filtrate can be concentrated and the residue purified by recrystallization from ethanol to obtain further product.

Characterization Data (Ethyl 6-bromo-2-methylquinoline-3-carboxylate):

  • Melting Point: 92 - 93 °C

  • Molecular Formula: C₁₃H₁₂BrNO₂

  • Molecular Weight: 294.14 g/mol

Protocol 3: Synthesis of 6-Bromo-2,4-dimethylquinoline (Acid-Catalyzed)

This protocol outlines the acid-catalyzed Friedländer condensation using acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in toluene.

  • Add acetylacetone (1.1 eq) and a catalytic amount of p-TsOH (0.1 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing for 8 hours or until no more water is collected.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and remove the toluene under reduced pressure.

  • Purify the residue by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 6-bromo-2,4-dimethylquinoline.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Friedländer Annulation cluster_workup Product Isolation cluster_purification Purification start This compound reaction Mixing in Solvent + Catalyst (Acid/Base) start->reaction ketone Active Methylene Compound (e.g., Acetone, Ethyl Acetoacetate) ketone->reaction heating Heating / Reflux reaction->heating neutralization Neutralization heating->neutralization extraction Solvent Extraction neutralization->extraction drying Drying & Concentration extraction->drying purification Column Chromatography or Recrystallization drying->purification product Pure Quinoline Derivative purification->product

Caption: General workflow for the Friedländer synthesis of quinoline derivatives.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation Quinoline 6-Bromoquinoline Derivative Quinoline->EGFR Inhibition Quinoline->HER2 Inhibition

Caption: Inhibition of the EGFR/HER-2 signaling pathway by 6-bromoquinoline derivatives.

The Versatile Building Block: 1-(2-Amino-4-bromophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-bromophenyl)ethanone is a key starting material in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active heterocyclic compounds. Its unique structure, featuring an ortho-aminoaryl ketone, makes it an ideal precursor for the construction of privileged structures such as quinazolines and quinolines. These heterocyclic systems are central to the development of novel therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent enzyme inhibitors.

Application in the Synthesis of Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of substituted quinazolines, a class of compounds renowned for their kinase inhibitory activity. Specifically, this building block is instrumental in the preparation of 6-bromo-4-anilinoquinazoline derivatives, which have been identified as potent and irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinases.[1][2] Overexpression of these kinases is a hallmark of many human cancers, making them critical targets for cancer therapy.[1]

The 4-anilinoquinazoline core acts as a scaffold that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain. The bromine substituent at the 6-position can be further functionalized to introduce Michael acceptors, which can form a covalent bond with a cysteine residue (Cys773) in the active site of EGFR, leading to irreversible inhibition.[2] This covalent modification enhances the potency and duration of action of the inhibitor.

Experimental Workflow for Synthesis of 6-Bromo-4-(3-bromophenylamino)quinazoline

G A This compound B Reaction with Formamide A->B Heat C 6-Bromo-4-methyl-3H-quinazolin-4-one B->C Cyclization D Chlorination (SOCl2) C->D Reflux E 4-Chloro-6-bromo-2-methylquinazoline D->E F Nucleophilic Substitution with 3-Bromoaniline E->F Isopropanol, Reflux G 6-Bromo-N-(3-bromophenyl)-2-methylquinazolin-4-amine F->G

Caption: Synthetic workflow for a 6-bromo-4-(3-bromophenylamino)quinazoline derivative.

Quantitative Data: Biological Activity of 6-Substituted-4-(3-bromophenylamino)quinazolines

The following tables summarize the in vitro inhibitory activity of a series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives against EGFR and HER-2 kinases, as well as their antiproliferative activity against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

Table 1: In Vitro Kinase Inhibitory Activity [1]

Compound6-SubstituentEGFR IC50 (nM)HER-2 IC50 (nM)
1 -CONHCH2C≡CH0.59
2 -CON(CH3)CH2C≡CH0.613
3 -CONH(CH2)2N(CH3)20.821
4 -CON(CH3)(CH2)2N(CH3)20.920
Gefitinib (Reference)8500

Table 2: In Vitro Antiproliferative Activity [1]

Compound6-SubstituentA431 Cell IC50 (nM)
1 -CONHCH2C≡CH7
2 -CON(CH3)CH2C≡CH10
3 -CONH(CH2)2N(CH3)215
4 -CON(CH3)(CH2)2N(CH3)225
Gefitinib (Reference)100

Experimental Protocols

Synthesis of 6-Bromo-4-methyl-3H-quinazolin-4-one

This protocol describes a potential synthetic route based on established methods for quinazolinone synthesis.

Materials:

  • This compound

  • Formamide

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (10 equivalents) is heated at 150-160 °C for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with water and then recrystallized from ethanol to yield 6-bromo-4-methyl-3H-quinazolin-4-one.

Synthesis of 4-Chloro-6-bromo-2-methylquinazoline

Materials:

  • 6-Bromo-4-methyl-3H-quinazolin-4-one

  • Thionyl chloride (SOCl2)

  • Dimethylformamide (DMF) (catalytic amount)

  • Toluene

Procedure:

  • A suspension of 6-bromo-4-methyl-3H-quinazolin-4-one (1 equivalent) in toluene is treated with thionyl chloride (5 equivalents) and a catalytic amount of DMF.

  • The mixture is refluxed for 3-4 hours until the reaction is complete (monitored by TLC).

  • The excess thionyl chloride and toluene are removed under reduced pressure.

  • The residue is triturated with cold diethyl ether to afford the crude 4-chloro-6-bromo-2-methylquinazoline, which can be used in the next step without further purification.

Synthesis of 6-Bromo-N-(3-bromophenyl)-2-methylquinazolin-4-amine

Materials:

  • 4-Chloro-6-bromo-2-methylquinazoline

  • 3-Bromoaniline

  • Isopropanol

Procedure:

  • A solution of 4-chloro-6-bromo-2-methylquinazoline (1 equivalent) and 3-bromoaniline (1.1 equivalents) in isopropanol is refluxed for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold isopropanol and then diethyl ether to give the desired product, 6-bromo-N-(3-bromophenyl)-2-methylquinazolin-4-amine.

Signaling Pathway Inhibition

The synthesized 6-bromo-4-anilinoquinazoline derivatives exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon binding of a growth factor like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The quinazoline inhibitors block the initial autophosphorylation step, thereby abrogating these downstream signals.[3]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 6-Bromo-4-anilinoquinazoline Inhibitor->EGFR Inhibits (Covalent Binding)

Caption: Inhibition of the EGFR signaling pathway by 6-bromo-4-anilinoquinazoline derivatives.

References

Application Notes and Protocols for the Synthesis of 1,3,4-Thiadiazin-3-ium Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1,3,4-thiadiazin-3-ium bromides, a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the cyclization of thiosemicarbazones with α-halocarbonyl compounds.

General Reaction Scheme

The core synthetic strategy involves a two-step process. First, a substituted thiosemicarbazide is reacted with an appropriate aldehyde or ketone to form a thiosemicarbazone intermediate. This intermediate is then cyclized by reaction with an α-haloketone, such as phenacyl bromide, to yield the target 1,3,4-thiadiazin-3-ium bromide.

Experimental Protocol

This protocol outlines the synthesis of 2-amino-5-aryl-1,3,4-thiadiazin-3-ium bromides, a representative example of this class of compounds.

Materials:

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • α-haloketone (e.g., phenacyl bromide)

  • Ethanol

  • Glacial acetic acid

  • Diethyl ether

Procedure:

Step 1: Synthesis of the Thiosemicarbazone Intermediate

  • Dissolve the substituted thiosemicarbazide (1 equivalent) in warm ethanol.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 1,3,4-Thiadiazin-3-ium Bromide

  • Suspend the dried thiosemicarbazone (1 equivalent) in ethanol.

  • Add the α-haloketone (1 equivalent), such as phenacyl bromide, to the suspension.

  • Reflux the mixture for 6-8 hours.[1]

  • A solid product, the 1,3,4-thiadiazin-3-ium bromide, will precipitate out of the solution upon cooling.

  • Collect the product by filtration.

  • Wash the product with diethyl ether to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazin-3-ium bromide.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of various 1,3,4-thiadiazine derivatives.

Starting ThiosemicarbazideStarting Aldehyde/Ketoneα-HaloketoneSolventReaction Time (h)Yield (%)
4-Phenyl-3-thiosemicarbazideBenzaldehydePhenacyl bromideAnhydrous Ethanol875-85
ThiosemicarbazideAcetophenone2-BromoacetophenoneEthanol670-80
N-Amino-N'-methylazolethione-Phenacyl bromideMethanolNot SpecifiedNot Specified[2]

Visualizations

Diagram of the Synthetic Workflow:

SynthesisWorkflow Reactants Thiosemicarbazide + Aldehyde/Ketone Intermediate Thiosemicarbazone Reactants->Intermediate Step 1: Condensation Product 1,3,4-Thiadiazin-3-ium Bromide Intermediate->Product Step 2: Cyclization Reflux Cyclization + α-Haloketone Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for 1,3,4-thiadiazin-3-ium bromides.

Note on Safety:

All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

References

Application of 1-(2-Amino-4-bromophenyl)ethanone in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Amino-4-bromophenyl)ethanone, a versatile chemical intermediate, serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with significant applications in the agrochemical industry. Its unique structure, featuring an amino group ortho to an acetyl group and a bromine atom on the phenyl ring, allows for the construction of diverse molecular scaffolds. This document provides detailed application notes and protocols for the synthesis of potent fungicidal and insecticidal agents derived from this precursor, targeting researchers, scientists, and professionals in the field of agrochemical development.

Fungicidal Applications: Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent antifungal properties against various plant pathogens. The synthesis of these compounds often involves the cyclization of an anthranilic acid derivative or a related precursor. This compound provides a key building block for the creation of substituted quinazolinones.

The proposed mechanism of action for many fungicidal quinazolinones is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Site of Action for Quinazolinone Fungicides Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Acetoacetyl-CoA thiolase HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol C-24 sterol methyltransferase (ERG6) Sterol C-5 desaturase (ERG3) Sterol C-22 desaturase (ERG5) Sterol C-24 reductase (ERG4) Quinazolinone Fungicide Quinazolinone Fungicide Quinazolinone Fungicide->Lanosterol Inhibition

Caption: Proposed mechanism of action of quinazolinone fungicides via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocol: Synthesis of a 2-Aryl-6-bromo-quinazolin-4(3H)-one

This protocol describes a general method for the synthesis of a 2-aryl-6-bromo-quinazolin-4(3H)-one from this compound.

Workflow for the Synthesis of a 2-Aryl-6-bromo-quinazolin-4(3H)-one

synthesis_workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation A This compound B 2-Amino-4-bromobenzoic acid A->B KMnO4, Pyridine, Water C 2-Amino-4-bromobenzoic acid E 2-Aryl-6-bromo-2,3-dihydroquinazolin-4(1H)-one C->E D Aromatic Aldehyde D->E F 2-Aryl-6-bromo-2,3-dihydroquinazolin-4(1H)-one G 2-Aryl-6-bromo-quinazolin-4(3H)-one F->G Oxidizing Agent (e.g., TBHP)

Caption: General workflow for the synthesis of a 2-aryl-6-bromo-quinazolin-4(3H)-one.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • tert-Butyl hydroperoxide (TBHP)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Oxidation to 2-Amino-4-bromobenzoic acid:

    • Dissolve this compound in a mixture of pyridine and water.

    • Slowly add potassium permanganate to the solution while stirring.

    • Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter to remove manganese dioxide.

    • Acidify the filtrate with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain 2-amino-4-bromobenzoic acid.

  • Cyclization to 2-Aryl-6-bromo-2,3-dihydroquinazolin-4(1H)-one:

    • To a solution of 2-amino-4-bromobenzoic acid in a suitable solvent such as ethanol, add an equimolar amount of the desired aromatic aldehyde.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to yield the 2-aryl-6-bromo-2,3-dihydroquinazolin-4(1H)-one.

  • Oxidation to 2-Aryl-6-bromo-quinazolin-4(3H)-one:

    • Dissolve the 2-aryl-6-bromo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent like acetic acid.

    • Add an oxidizing agent, such as tert-butyl hydroperoxide, to the solution.

    • Stir the reaction at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Antifungal Activity of Quinazolinone Derivatives

The following table summarizes the in vitro antifungal activity of representative quinazolinone derivatives against common plant pathogens.

Compound IDFungal SpeciesIC₅₀ (µg/mL)Reference
QZ-1 Candida albicans32[1]
QZ-2 Aspergillus niger32[1]
QZ-3 Rhizoctonia solani- (Significant inhibition at 150 mg/L)[2]
QZ-4 Fusarium oxysporum- (Significant inhibition at 150 mg/L)[2]

Insecticidal Applications: Diamide Derivatives

Anthranilic diamides are a significant class of modern insecticides known for their high efficacy, low toxicity to non-target organisms, and novel mode of action. These compounds act as potent and selective activators of insect ryanodine receptors (RyRs), leading to the uncontrolled release of intracellular calcium stores, which causes muscle paralysis and ultimately death of the insect. This compound can be converted to 2-amino-4-bromobenzoic acid, a key precursor for the synthesis of anthranilic diamide insecticides.

Signaling Pathway: Ryanodine Receptor Activation

Ryanodine_Receptor_Pathway cluster_SR Sarcoplasmic Reticulum Diamide Insecticide Diamide Insecticide Ryanodine Receptor (RyR) Ryanodine Receptor (RyR) Diamide Insecticide->Ryanodine Receptor (RyR) Binds and Activates Ca2+ Store Ca2+ Store Ryanodine Receptor (RyR)->Ca2+ Store Opens Channel Sarcoplasmic Reticulum (SR) Sarcoplasmic Reticulum (SR) Cytosol Cytosol Ca2+ Store->Cytosol Uncontrolled Ca2+ Release Muscle Contraction Muscle Contraction Cytosol->Muscle Contraction Triggers Sustained Paralysis & Death Paralysis & Death Muscle Contraction->Paralysis & Death

Caption: Mode of action of diamide insecticides via activation of the insect ryanodine receptor.

Experimental Protocol: Synthesis of a Diamide Insecticide

This protocol outlines a general synthetic route to a diamide insecticide starting from 2-amino-4-bromobenzoic acid, which can be derived from this compound as described previously.

Workflow for the Synthesis of a Diamide Insecticide

diamide_synthesis_workflow A 2-Amino-4-bromobenzoic acid D Intermediate Amide A->D B Substituted Pyrazole Carboxylic Acid B->D C Amide Coupling Reagent (e.g., EDCI) C->D F Final Diamide Product D->F E Substituted Aniline E->F

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-bromophenyl)ethanone, also known as 2-amino-4-bromoacetophenone, is a versatile chemical intermediate of significant interest in medicinal chemistry. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic acetyl group on a brominated benzene ring, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. Notably, it serves as a key building block for quinazoline and quinazolinone scaffolds. These nitrogen-containing heterocyclic cores are recognized as "privileged structures" in drug discovery, forming the basis for numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The bromine atom at the 4-position provides a convenient handle for further structural diversification through cross-coupling reactions, enabling the fine-tuning of pharmacological properties.

This document provides detailed protocols and application notes for the synthesis of bioactive quinazoline derivatives from this compound, focusing on methodologies relevant to the development of kinase inhibitors and other potential therapeutics.

Application Notes: Synthetic Strategies

The primary synthetic utility of this compound lies in its facile conversion to the quinazoline ring system. The ortho-disposed amino and acetyl groups are perfectly positioned for cyclization reactions with various carbon and nitrogen sources.

Key Synthetic Transformations:

  • Friedländer Annulation and Related Cyclizations: This is one of the most common methods, involving the condensation of the ortho-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl. Variations include reacting this compound with aldehydes, nitriles, or orthoesters to construct the pyrimidine ring of the quinazoline system.[4][5]

  • Iodine-Catalyzed Oxidative Cyclization: A metal-free approach where the starting material reacts with an amine or aniline in the presence of a catalyst like molecular iodine, which promotes the oxidative C-N bond formation and subsequent aromatization to yield the quinazoline product.[5][6]

  • Multi-component Reactions: One-pot syntheses involving the starting material, an aldehyde, and a nitrogen source (like ammonium acetate) offer an efficient and atom-economical route to highly substituted quinazolines.[6]

  • Post-Cyclization Modification: The bromine atom on the quinazoline core is a valuable functional group for introducing further molecular complexity. It is readily employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[4][7]

The following diagram illustrates the general synthetic pathways from the starting material to key bioactive quinazoline scaffolds.

G General Synthetic Pathways start This compound reagent1 + Aldehyde/Amine (e.g., I2-catalyzed) start->reagent1 reagent2 + Orthoester/NH4OAc (One-Pot) start->reagent2 reagent3 + Acyl Chloride, then Cyclization start->reagent3 product1 7-Bromo-2,4-disubstituted Quinazolines reagent1->product1 Oxidative Annulation reagent2->product1 Multi-component Reaction product2 7-Bromo-quinazolin-4(3H)-ones reagent3->product2 Two-Step Synthesis bioactivity Bioactive Molecules (e.g., Kinase Inhibitors) product1->bioactivity Further Diversification product2->bioactivity Further Diversification

Caption: Synthetic versatility of this compound.

Data Presentation

The following tables summarize reaction conditions and the biological activity of representative quinazoline derivatives synthesized from 2-amino-bromoacetophenone precursors.

Table 1: Summary of Representative Synthetic Reactions

Product Class Reagents Catalyst/Solvent Conditions Yield (%) Reference
2,4-Disubstituted Quinazolines Substituted Aniline Iodine (10 mol%) / DMSO 120 °C, 8-12 h Good to Excellent [5][6]
Quinazolin-4(3H)-ones 4-Benzyl piperidine, DIPEA Acetonitrile Reflux 50-95% [8]
Pyrido-fused Quinazolinones 2-Aminopyridine, NaOAc Cu(OAc)₂ / DMSO 120 °C Good [4]

| 2,3-Disubstituted Quinazolinones | Primary Amine, Acetic Anhydride | Fusion | 200-250 °C | Not specified |[9] |

Table 2: Bioactive Quinazoline Derivatives

Compound Class Target Cell Line / Kinase IC₅₀ (µM) Reference
Quinazolin-4(3H)-one Derivatives MCF-7 (Breast Cancer) 15.85 ± 3.32 [6]
Quinazolin-4(3H)-one Derivatives SW480 (Colon Cancer) 17.85 ± 0.92 [6]
Quinazoline-based Inhibitor (4) FLT3 Kinase 0.127 [10]
Quinazoline-based Inhibitor (4) AURKA Kinase 0.0049 [10]

| Quinazolinone-benzyl piperidines (7a-h) | MCF-7, A549, 5637 (Cancer lines) | Varies |[8] |

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Bromo-2,4-disubstituted Quinazolines

This protocol describes an efficient one-pot, three-component synthesis of 7-bromo-2,4-disubstituted quinazolines via the reaction of this compound, an aldehyde, and ammonium acetate.

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Standard laboratory glassware for reflux

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the selected aldehyde (1.1 mmol), and ammonium acetate (5.0 mmol).

  • Add ethanol or acetic acid (10 mL) as the solvent.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 80-100 °C) with vigorous stirring for 4-8 hours.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 7-bromo-2,4-disubstituted quinazoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Workflow: One-Pot Quinazoline Synthesis start Start reagents 1. Combine Reactants: - this compound - Aldehyde - NH4OAc - Solvent (EtOH) start->reagents reflux 2. Heat to Reflux (4-8 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Isolate Crude Product (Filtration or Evaporation) monitor->workup Complete purify 5. Purify Product (Recrystallization or Chromatography) workup->purify characterize 6. Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for one-pot quinazoline synthesis.

Protocol 2: Synthesis of 7-Bromo-3-aryl-2-methylquinazolin-4(3H)-one

This protocol details a two-step synthesis of a quinazolin-4(3H)-one derivative, a scaffold present in many kinase inhibitors.[8]

Materials:

  • This compound

  • Acetic anhydride

  • Substituted aniline (e.g., 3-bromoaniline)

  • Pyridine or another suitable base

  • Ethanol or Acetic Acid

  • Standard laboratory glassware

Procedure:

Step 1: Acetylation of the Amino Group

  • Dissolve this compound (1.0 mmol) in acetic anhydride (5 mL).

  • Add a catalytic amount of a strong acid (e.g., a drop of H₂SO₄) or heat the mixture to reflux for 1-2 hours to form the intermediate 1-(2-acetamido-4-bromophenyl)ethanone.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. This intermediate can be used in the next step without further purification.

Step 2: Cyclization with Aniline

  • Combine the crude 1-(2-acetamido-4-bromophenyl)ethanone (1.0 mmol) and a substituted aniline (1.2 mmol) in a round-bottom flask.

  • Add a solvent such as ethanol or glacial acetic acid (10 mL).

  • Heat the mixture to reflux for 6-12 hours. The cyclization and dehydration lead to the formation of the quinazolinone ring.

  • Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the pure 7-bromo-3-aryl-2-methylquinazolin-4(3H)-one.

  • Characterize the final product using spectroscopic methods.

Mechanism of Action Visualization

Many quinazoline derivatives synthesized from this compound function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) which are often overactive in cancer cells.[6][8] The diagram below illustrates the inhibitory action of such a molecule on a generic receptor tyrosine kinase signaling pathway.

Caption: Inhibition of a kinase signaling pathway by a quinazoline derivative.

References

Application Notes and Protocols for the Friedländer Annulation Reaction with 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Friedländer annulation reaction utilizing 1-(2-Amino-4-bromophenyl)ethanone as a key starting material. The methodologies described herein are intended to guide the synthesis of substituted 7-bromoquinolines, a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by quinoline derivatives.

Introduction

The Friedländer annulation is a classical and versatile chemical reaction for the synthesis of quinolines and their derivatives.[1][2][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by acids or bases.[1] The resulting quinoline core is a prevalent structural motif in a wide array of pharmaceuticals, natural products, and functional materials. This compound is a valuable building block in this context, allowing for the introduction of a bromine atom at the 7-position of the quinoline ring, which can serve as a handle for further synthetic modifications, such as cross-coupling reactions.

Reaction Principle

The Friedländer synthesis proceeds via an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring system. The reaction can be promoted by a variety of catalysts, and recent advancements have introduced milder and more efficient methods, including the use of microwave irradiation to accelerate the reaction and improve yields.

Core Synthesis Pathway: Friedländer Annulation

The reaction of this compound with an active methylene compound, such as ethyl acetoacetate, leads to the formation of a substituted 7-bromoquinoline. The general reaction scheme is depicted below:

General Reaction Scheme This compound This compound Substituted 7-Bromoquinoline Substituted 7-Bromoquinoline This compound->Substituted 7-Bromoquinoline + Active Methylene Compound Active Methylene Compound (e.g., Ethyl Acetoacetate) Active Methylene Compound->Substituted 7-Bromoquinoline + Catalyst Catalyst (Acid or Base) Catalyst->Substituted 7-Bromoquinoline

Caption: General scheme of the Friedländer annulation with this compound.

Data Presentation: Comparison of Catalytic Systems

While specific quantitative data for the Friedländer annulation of this compound is not extensively reported in the literature, the following table summarizes the performance of various catalytic systems in the Friedländer synthesis of quinolines from other 2-aminoaryl ketones, providing a comparative overview of their potential efficacy.

Catalyst SystemSubstrate(s)Reaction ConditionsYield (%)Reference(s)
p-Toluenesulfonic acid2-Aminoacetophenone, Ethyl acetoacetateSolvent-free, 80°C92[2]
Iodine2-Aminoacetophenone, Ethyl acetoacetateSolvent-free, 120°C94[2]
Acetic Acid (Microwave)2-Aminobenzophenone, CyclohexanoneNeat, 160°C, 5 min>95[4]
L-Proline2-Aminoacetophenone, Ethyl acetoacetateEthanol, Reflux90Not directly cited
Trifluoroacetic acidGeneral 2-aminobenzaldehydes and ketonesNot specifiedNot specified[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted 7-bromoquinolines via the Friedländer annulation of this compound. Both a conventional heating method and a microwave-assisted method are described.

Protocol 1: Conventional Synthesis of Ethyl 7-bromo-4-hydroxy-2-methylquinoline-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 10 mol%).

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of a Substituted 7-Bromoquinoline

Materials:

  • This compound

  • Active methylene compound (e.g., acetylacetone, cyclohexanone)

  • Glacial acetic acid (catalyst and solvent)

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Add glacial acetic acid (3-5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature of approximately 160°C for 5-15 minutes.[4]

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Transfer the reaction mixture to a beaker and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Friedländer Annulation Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the acid-catalyzed Friedländer annulation.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product AminoKetone This compound AldolAdduct Aldol Adduct AminoKetone->AldolAdduct + H+ MethyleneCompound Active Methylene Compound MethyleneCompound->AldolAdduct Enone α,β-Unsaturated Ketone AldolAdduct->Enone - H2O IminiumIon Iminium Ion Enone->IminiumIon Intramolecular Cyclization Quinoline Substituted 7-Bromoquinoline IminiumIon->Quinoline - H2O

Caption: Proposed mechanism of the acid-catalyzed Friedländer annulation.

Experimental Workflow for Microwave-Assisted Synthesis

The following diagram outlines the typical experimental workflow for the microwave-assisted Friedländer synthesis.

G Start Start Reagents Combine Reactants and Catalyst in Microwave Vial Start->Reagents Microwave Microwave Irradiation (e.g., 160°C, 5-15 min) Reagents->Microwave Cooling Cool Reaction Mixture Microwave->Cooling Workup Quench, Neutralize, and Extract Cooling->Workup Purification Purify Crude Product (Chromatography/Recrystallization) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Workflow for microwave-assisted Friedländer synthesis.

References

Application Notes and Protocols: Synthesis of 6-Bromo-Quinazolinone Derivatives as Potential Enzyme Inhibitors from 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 6-bromo-quinazolinone derivatives as potential enzyme inhibitors, utilizing 1-(2-Amino-4-bromophenyl)ethanone as a readily available starting material. Quinazolinones are a prominent class of heterocyclic compounds known for their wide range of biological activities, including potent inhibition of various enzymes implicated in diseases such as cancer. This document outlines the synthetic pathway, detailed experimental protocols, and presents quantitative data on the inhibitory activities of representative compounds.

Introduction

The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of several clinically approved drugs, particularly in oncology. These compounds are known to target and inhibit the activity of key enzymes involved in cell signaling and DNA repair, such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP). The bromine substituent at the 6-position of the quinazolinone ring, derived from the starting material, offers a handle for further structural modifications to optimize potency and selectivity.

This document details a two-step synthetic strategy commencing with the haloform reaction of this compound to yield the key intermediate, 2-amino-4-bromobenzoic acid. This intermediate is then cyclized with various reagents to construct the 6-bromo-quinazolinone core, which can be further functionalized to generate a library of potential enzyme inhibitors.

Data Presentation

The following tables summarize the inhibitory activities of representative 6-bromo-quinazolinone derivatives against specific enzymes and cancer cell lines.

Table 1: EGFR Inhibitory Activity of 6-Bromo-Quinazolinone Derivatives

Compound IDR1-SubstituentR2-SubstituentTarget EnzymeIC50 (µM)Reference
QZ-1 H3-pyridylEGFR0.096[1]
QZ-2 H4-chlorophenylEGFR0.069[2]
QZ-3 Phenyl2-thio-benzylEGFR-[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Cytotoxic Activity of 6-Bromo-Quinazolinone Derivatives against Cancer Cell Lines

Compound IDR-Substituent at N3Cancer Cell LineIC50 (µM)Reference
QZ-Br-1 PhenylMCF-7 (Breast)15.85[3]
QZ-Br-1 PhenylSW480 (Colon)17.85[3]
QZ-Br-2 4-methylphenylMCF-7 (Breast)35.14[3]
QZ-Br-2 4-methylphenylSW480 (Colon)63.15[3]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromobenzoic Acid from this compound via Haloform Reaction

This protocol describes the conversion of the starting methyl ketone to a carboxylic acid, a key intermediate for quinazolinone synthesis.

Materials:

  • This compound

  • Sodium hypochlorite solution (bleach, 5% w/v)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Slowly add an excess of sodium hypochlorite solution (approximately 10-15 equivalents) to the stirred solution.

  • Add a solution of sodium hydroxide (2-3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully quench any excess sodium hypochlorite by the slow addition of a saturated sodium bisulfite solution until a starch-iodide paper test is negative.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate of 2-amino-4-bromobenzoic acid should form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-bromobenzoic acid.

Protocol 2: General Procedure for the Synthesis of 6-Bromo-quinazolin-4(3H)-ones

This protocol outlines the cyclization of 2-amino-4-bromobenzoic acid to form the quinazolinone ring system. Different R-groups can be introduced by varying the co-reactant.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Formamide (for R1=H) or other primary amides/amines

  • Triethyl orthoformate and an appropriate amine (for substituted quinazolinones)[4]

  • Phenyl isothiocyanate (for 2-thioxo derivatives)[3]

  • Ethanol or other suitable solvent

  • Reflux condenser

  • Standard laboratory glassware

Example Synthesis of 6-Bromoquinazolin-4(3H)-one (R1=H):

  • A mixture of 2-amino-4-bromobenzoic acid (1 equivalent) and formamide (4 equivalents) is heated at 130 °C for 4 hours.[5]

  • Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and can be purified by recrystallization from ethanol to give 6-bromoquinazolin-4(3H)-one.

Example Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:

  • A mixture of 2-amino-4-bromobenzoic acid (1 equivalent), phenyl isothiocyanate (1.5 equivalents), and triethylamine (as a base) in absolute ethanol is refluxed for 20 hours.[3]

  • After cooling, the reaction mixture is filtered, and the collected solid is recrystallized from ethanol to yield the desired product.[3]

Mandatory Visualizations

Synthesis_Workflow A This compound B 2-Amino-4-bromobenzoic Acid A->B Haloform Reaction (NaOCl, NaOH) C 6-Bromo-quinazolin-4(3H)-one Core B->C Cyclization (e.g., with Formamide) D 6-Bromo-quinazolinone-based Enzyme Inhibitors C->D Functionalization (Substitution at N3 and/or C2)

Caption: Synthetic workflow for the preparation of 6-bromo-quinazolinone-based enzyme inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 6-Bromo-Quinazolinone Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazolinone derivatives.

References

Application Notes and Protocols: N-Acylation of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-acylation of amines is a fundamental and widely utilized transformation in organic chemistry, crucial for the synthesis of amides.[1] These amide-containing structures are prevalent in medicinal chemistry, materials science, and pharmaceutical drug development.[1] Halogenated anilines, such as 1-(2-Amino-4-bromophenyl)ethanone, are particularly valuable building blocks. The presence of the halogen atom offers a reactive site for further modifications, like cross-coupling reactions, while the acetyl group provides another point for chemical diversification. This document provides a detailed experimental protocol for the N-acetylation of this compound using acetic anhydride, a common and efficient method for producing the corresponding acetamide.[2][3]

Reaction Scheme

The N-acylation of this compound with acetic anhydride in the presence of a base, such as sodium acetate, yields N-(2-acetyl-5-bromophenyl)acetamide. The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.

cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Sodium Acetate / Acetic Acid reactant1->reagents reactant2 Acetic Anhydride reactant2->reagents product N-(2-acetyl-5-bromophenyl)acetamide reagents->product N-Acylation

Caption: Chemical reaction pathway for the N-acylation.

Quantitative Data Summary

The following table summarizes the key reactants and their properties for a typical lab-scale synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount UsedRole
This compoundC₈H₈BrNO214.0610.02.14 gStarting Material
Acetic AnhydrideC₄H₆O₃102.0912.01.22 g (1.13 mL)Acylating Agent
Sodium Acetate (anhydrous)C₂H₃NaO₂82.0315.01.23 gBase
Glacial Acetic AcidCH₃COOH60.05-10 mLSolvent
WaterH₂O18.02-10 mL + 100 mLSolvent / Work-up
Product (Theoretical Yield) N-(2-acetyl-5-bromophenyl)acetamide C₁₀H₁₀BrNO₂ 256.10 10.0 2.56 g

Experimental Protocol

This protocol details the N-acetylation of this compound. The procedure is adapted from established methods for the acylation of anilines.[2][3]

Materials and Equipment

  • This compound

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

  • Deionized water

  • Ethanol (95%, for recrystallization)

  • 100 mL round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Melting point apparatus

  • Standard laboratory glassware

G start Start dissolve 1. Dissolve Starting Material Add 2.14 g of 1-(2-Amino-4- bromophenyl)ethanone to 10 mL of glacial acetic acid. start->dissolve add_anhydride 2. Add Acylating Agent Add 1.13 mL of acetic anhydride to the solution and swirl to mix. dissolve->add_anhydride add_base 3. Initiate Reaction Immediately add a solution of 1.23 g sodium acetate in 10 mL of water. add_anhydride->add_base react 4. Reaction Stir the mixture at room temperature for 30-60 minutes. A precipitate should form. add_base->react workup 5. Work-up & Isolation Pour the reaction mixture into 100 mL of ice-cold water. Collect the solid product by vacuum filtration. react->workup purify 6. Purification Recrystallize the crude product from 95% ethanol. workup->purify characterize 7. Characterize Product Dry the purified solid and characterize (m.p., NMR, IR). purify->characterize end_node End characterize->end_node

References

Application Notes and Protocols for the Preparation of Dye Intermediates from 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the utilization of 1-(2-Amino-4-bromophenyl)ethanone as a precursor in the synthesis of dye intermediates, particularly focusing on the preparation of azo dyes. The protocols are based on well-established chemical principles and are supplemented with representative data and procedural diagrams to guide researchers in their synthetic endeavors.

Introduction

This compound is a versatile aromatic amine that serves as a valuable building block in the synthesis of various organic compounds, including dye intermediates. Its structure, featuring a primary amino group, a bromine atom, and an acetyl group on the phenyl ring, offers multiple reactive sites for chemical modification. The amino group can be readily diazotized and coupled with a variety of aromatic compounds to form a wide range of azo dyes, which are a significant class of colorants used in various industries. The presence of the bromo and acetyl substituents can influence the final dye's color, fastness, and other physicochemical properties.

Synthesis of Azo Dye Intermediates

The preparation of azo dyes from this compound follows a classical two-step reaction sequence:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine.[1] This electrophilic aromatic substitution reaction yields the azo dye. The position of the azo linkage on the coupling component is directed by the activating groups present on its ring.

Representative Experimental Protocol: Synthesis of an Azo Dye using this compound and 2-Naphthol

This protocol describes a representative procedure for the synthesis of an azo dye by the diazotization of this compound and subsequent coupling with 2-naphthol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • pH indicator paper

  • Melting point apparatus

  • Spectrophotometer (for UV-Vis analysis)

  • FTIR spectrometer

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve a specific amount (e.g., 2.14 g, 0.01 mol) of this compound in a mixture of concentrated hydrochloric acid (e.g., 5 mL) and water (e.g., 20 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.7 g, 0.01 mol) in cold water (e.g., 10 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine hydrochloride while maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

Step 2: Azo Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) to form the sodium naphthoxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Adjust the pH of the solution to be slightly acidic (pH 5-6) with dilute hydrochloric acid to facilitate complete precipitation of the dye.

  • Filter the crude dye using a Buchner funnel and wash it with cold water until the filtrate is colorless and neutral.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of an azo dye from this compound and 2-naphthol. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Amine:NaNO₂:Coupling Agent)1:1:1
Reaction Temperature (Diazotization)0-5 °C
Reaction Temperature (Coupling)0-5 °C
Reaction Time (Diazotization)20-30 minutes
Reaction Time (Coupling)30-60 minutes
Theoretical Yield(Calculated based on starting material)
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)

Table 2: Physicochemical and Spectroscopic Data of the Synthesized Azo Dye

PropertyValue
AppearanceColored solid (e.g., Red, Orange, or Brown)
Melting Point (°C)(To be determined experimentally)
Solubility(To be determined experimentally)
λmax (nm) in suitable solvent(To be determined experimentally)
Molar Absorptivity (ε)(To be calculated)
FTIR Spectral Data (cm⁻¹)
N=N stretching~1450-1500
C=O stretching (acetyl group)~1670-1690
C-Br stretching~550-650
O-H stretching (from naphthol)~3200-3600 (broad)

Synthesis of Heterocyclic Dye Intermediates

This compound can also serve as a precursor for the synthesis of various heterocyclic compounds that can act as dye intermediates. The amino and acetyl groups can participate in cyclization reactions to form heterocycles like quinolines, benzodiazepines, or other fused ring systems, which can be further functionalized to produce dyes. The specific reaction pathways and resulting heterocyclic structures depend on the chosen coreactants and reaction conditions.

Further research is required to identify specific and detailed protocols for the synthesis of heterocyclic dyes directly from this compound.

Visualizations

Reaction Pathway for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound DiazoniumSalt Diazonium Salt Intermediate Amine->DiazoniumSalt NaNO₂, HCl 0-5 °C AzoDye Azo Dye Product DiazoniumSalt->AzoDye NaOH 0-5 °C CouplingAgent 2-Naphthol ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Start DissolveAmine Dissolve this compound in HCl/H₂O Start->DissolveAmine PrepareNitrite Prepare NaNO₂ solution Start->PrepareNitrite DissolveNaphthol Dissolve 2-Naphthol in NaOH solution Start->DissolveNaphthol CoolAmine Cool to 0-5 °C DissolveAmine->CoolAmine Diazotization Add NaNO₂ solution to Amine solution (Diazotization) CoolAmine->Diazotization PrepareNitrite->Diazotization CoolNaphthol Cool to 0-5 °C DissolveNaphthol->CoolNaphthol Coupling Add Diazonium salt solution to Naphthol solution (Azo Coupling) CoolNaphthol->Coupling Diazotization->Coupling Stir Stir reaction mixture Coupling->Stir Acidify Acidify to pH 5-6 Stir->Acidify Filter Filter crude dye Acidify->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry the purified dye Recrystallize->Dry End End Product Dry->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, FAQs, and optimized protocols for the synthesis of 1-(2-Amino-4-bromophenyl)ethanone, a key intermediate in pharmaceutical development. The most reliable and high-yield synthetic route proceeds in two main steps: the nitration of 4-bromoacetophenone followed by the selective reduction of the nitro group. This document focuses on optimizing these two critical stages.

Recommended Synthetic Workflow

The optimal synthesis pathway involves two sequential reactions:

  • Nitration: Electrophilic nitration of 4-bromoacetophenone to yield the intermediate, 4-bromo-2-nitroacetophenone.

  • Reduction: Selective reduction of the nitro group on 4-bromo-2-nitroacetophenone to afford the final product, this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Selective Reduction A 4-Bromoacetophenone C 4-Bromo-2-nitroacetophenone A->C  Low Temp.  (0-5 °C) B Nitrating Mixture (HNO3 / H2SO4) B->C D 4-Bromo-2-nitroacetophenone C->D Purification/ Isolation F This compound D->F  Reflux in  Ethanol E Reducing Agent (e.g., SnCl2·2H2O) E->F

Caption: Overall two-step synthesis of this compound.
Experimental Protocols

Protocol 1: Nitration of 4-Bromoacetophenone

This procedure is adapted from standard nitration protocols for deactivated aromatic ketones.

Materials:

  • 4-Bromoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and thermometer, cool 150 mL of concentrated H₂SO₄ in an ice-salt bath to below 0 °C.

  • Slowly add 0.5 moles of 4-bromoacetophenone while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by slowly adding 0.65 moles of concentrated HNO₃ to 60 mL of concentrated H₂SO₄, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature does not exceed 5 °C. Efficient cooling is critical to prevent side reactions.[1]

  • After the addition is complete, stir the mixture for an additional 10-15 minutes.

  • Carefully pour the reaction mixture onto a large volume of cracked ice with vigorous stirring.

  • The solid product, 4-bromo-2-nitroacetophenone, will precipitate.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Selective Reduction with Tin(II) Chloride

This is a highly effective method for reducing a nitro group in the presence of a ketone and an aryl bromide.[2][3]

Materials:

  • 4-Bromo-2-nitroacetophenone

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve 1 equivalent of 4-bromo-2-nitroacetophenone in absolute ethanol in a round-bottom flask.

  • Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) in portions (typically 3-5 equivalents).[2][4]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and carefully add 10% aqueous NaOH until the solution is alkaline (pH > 10) to precipitate tin salts.[4]

  • Filter the mixture through a pad of Celite to remove the inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude this compound. Purify further by column chromatography or recrystallization if necessary.

Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Reduction Step
Question Possible Causes & Solutions
Q: My reduction of 4-bromo-2-nitroacetophenone is slow or stalls, resulting in a low yield. What should I do? A: This is a common issue that can be traced to several factors: 1. Reagent Quality: The reducing agent, particularly SnCl₂, can oxidize over time. Use fresh, high-quality Tin(II) Chloride Dihydrate.[5] 2. Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess (3-5 equivalents) of SnCl₂ to drive the reaction to completion.[2][4] 3. Poor Solubility: Although the nitro-intermediate is generally soluble in ethanol, poor solubility can hinder the reaction rate. If issues persist, consider a co-solvent system like ethanol/acetic acid.[5] 4. Reaction Temperature: While refluxing in ethanol is standard, some stubborn reductions may require higher temperatures. However, this can also increase side products. Ensure a consistent reflux is maintained.[5]
Issue 2: Presence of Impurities and Side Products
Question Possible Causes & Solutions
Q: My final product is impure. What are the likely side products and how can I avoid them? A: Side products often arise from the complex, multi-step nature of nitro reduction. 1. Incomplete Reduction Intermediates: You may be seeing intermediates like nitroso or hydroxylamine compounds.[5][6] To minimize these, ensure a sufficient excess of the reducing agent and allow adequate reaction time. 2. Dehalogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) is known to cause dehalogenation (loss of the bromine atom). This is why methods like SnCl₂ or Fe/HCl are preferred for halogenated substrates.[2] 3. Ketone Reduction: Overly harsh reducing agents or certain catalytic hydrogenation conditions can reduce the ketone to an alcohol.[7] SnCl₂ is highly chemoselective and typically does not affect the ketone.[2][8] Purification: If impurities are present, purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent like ethanol/water.
Issue 3: Problems During the Nitration Step
Question Possible Causes & Solutions
Q: The nitration of 4-bromoacetophenone is giving me a low yield or multiple products. How can I optimize it? A: Nitration reactions require careful control of conditions. 1. Temperature Control: This is the most critical parameter. The reaction is highly exothermic. If the temperature rises above 5-10 °C, the risk of forming dinitro products or other side reactions increases significantly.[1] Use an efficient ice-salt bath and add reagents slowly. 2. Rate of Addition: Adding the nitrating mixture too quickly can cause localized overheating, leading to side products. A slow, controlled dropwise addition is essential.[1] 3. Acid Quality: Use concentrated, high-purity nitric and sulfuric acids. The presence of excess water can affect the efficacy of the nitrating species (NO₂⁺).
Data Presentation: Comparison of Reduction Methods

The choice of reducing agent is critical for achieving a high yield while preserving other functional groups.

Reducing AgentSolvent(s)Typical YieldKey Advantages & Considerations
SnCl₂·2H₂O Ethanol, Ethyl Acetate85-95%Excellent chemoselectivity; tolerates ketones and aryl halides well.[2] Can require a basic workup to remove tin salts.
Fe / HCl or NH₄Cl Ethanol / Water80-90%Cost-effective and robust. The reaction is heterogeneous. Requires acidic conditions.[3]
H₂ with Raney Ni Ethanol80-95%Can be used to avoid dehalogenation sometimes seen with Pd/C. Requires hydrogenation equipment.[2]
H₂ with Pd/C Methanol, EthanolVariableHighly efficient but has a strong tendency to cause dehalogenation (C-Br bond cleavage).[2] Not recommended for this synthesis.
Sodium Dithionite Dioxane / Water70-85%Mild conditions, but reagent can decompose upon storage.[5]
Frequently Asked Questions (FAQs)

Q1: Why is the reduction of a nitro-intermediate preferred over direct bromination of 2-aminoacetophenone? A1: The amino group (-NH₂) is a strong activating group and an ortho-, para- director. Direct bromination of 2-aminoacetophenone would likely lead to multiple bromination products and be difficult to control to achieve selective mono-bromination at the 4-position. The nitration/reduction route offers superior control and regioselectivity.[3]

Q2: How can I effectively monitor the progress of the reduction reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The starting material (4-bromo-2-nitroacetophenone) will be less polar (higher Rf) than the highly polar amine product (lower Rf). The reaction is complete when the starting material spot has completely disappeared.

Q3: What are the primary safety concerns for this synthesis? A3: The nitration step involves handling highly corrosive and concentrated acids and is highly exothermic; it must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reduction step using SnCl₂ should also be done in a well-ventilated area.

Q4: My final product is an oil, but it should be a solid. What happened? A4: The presence of impurities can lower the melting point of a compound, sometimes preventing it from solidifying. This suggests that further purification is necessary. Try purifying a small amount via column chromatography to see if the purified fractions solidify upon solvent removal.

Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for addressing low yields in the reduction step.

G start Low Yield in Reduction Step check_tlc Analyze Crude Product by TLC start->check_tlc incomplete Incomplete Reaction? (Starting Material Present) check_tlc->incomplete side_products Multiple Spots? (Side Products) check_tlc->side_products incomplete->side_products No action_reagent 1. Use fresh SnCl2 2. Increase equivalents (3-5x) 3. Increase reaction time/re-run incomplete->action_reagent Yes action_purify 1. Optimize work-up (pH adjust) 2. Purify via column chromatography 3. Consider recrystallization side_products->action_purify Yes success Yield Optimized action_reagent->success action_purify->success

Caption: Decision tree for troubleshooting low yields in the reduction step.

References

Troubleshooting side reactions in the bromination of 2-aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 2-aminoacetophenone. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the bromination of 2-aminoacetophenone, offering potential causes and recommended solutions in a direct question-and-answer format.

Issue 1: Formation of Multiple Products Detected by TLC/LC-MS

  • Question: My reaction mixture shows multiple spots on the TLC plate besides the starting material and the desired product. What are the likely side products?

  • Answer: The primary side products in the bromination of 2-aminoacetophenone are typically due to over-bromination and ring bromination. The amino group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution.[1][2][3] Therefore, you may be observing the formation of:

    • Di- and tri-brominated products: Further bromination on the acetyl side-chain.[4]

    • Ring-brominated isomers: Bromination at the positions ortho and para to the amino group on the aromatic ring, such as 2-amino-3-bromoacetophenone and 2-amino-5-bromoacetophenone.

    • Di-brominated ring and side-chain products.

Issue 2: Predominance of Ring Bromination over Side-Chain Bromination

  • Question: My main product appears to be brominated on the aromatic ring instead of the desired α-position of the acetyl group. How can I favor side-chain bromination?

  • Answer: Ring bromination occurs due to the high electron density of the aromatic ring, which is activated by the amino group.[1][4] To promote selective α-bromination on the side-chain, you should consider the following strategies:

    • Protect the Amino Group: The most effective method to deactivate the ring towards electrophilic substitution is to protect the amino group.[5][6] Converting the amine to an amide, for example, reduces its activating effect and favors side-chain bromination.

    • Reaction Conditions: Performing the reaction under acidic conditions can protonate the amino group, reducing its activating influence. However, this may also decrease the nucleophilicity of the enol required for side-chain bromination.

Issue 3: Over-bromination Resulting in Di- or Tri-brominated Products

  • Question: I am observing a significant amount of di-brominated product. How can I achieve selective mono-bromination?

  • Answer: Over-bromination is a common issue, often caused by an excess of the brominating agent or prolonged reaction times.[7] The mono-brominated product can sometimes be more reactive to further bromination than the starting material. To achieve selective mono-bromination:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-aminoacetophenone to the brominating agent, or even a slight excess of the starting material.[4]

    • Choice of Brominating Agent: Employ milder and more selective brominating agents such as N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[7]

    • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating species.

Issue 4: Low or No Reaction

  • Question: The reaction is not proceeding, or the conversion to the product is very low. What could be the cause?

  • Answer: A stalled or slow reaction can be due to several factors:

    • Reagent Quality: Ensure that your brominating agent is fresh and has not decomposed.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.

    • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions in the bromination of 2-aminoacetophenone?

A1: The primary cause is the presence of the strongly activating amino group on the aromatic ring. This group increases the electron density of the ring, making it highly susceptible to electrophilic attack by bromine, leading to ring bromination.[1][2][3] Additionally, as with other acetophenones, there is a risk of over-bromination on the acetyl side-chain.[4]

Q2: How can I protect the amino group to prevent ring bromination?

A2: The amino group can be protected by converting it into a less activating group, such as an amide.[5][6] A common method is to react the 2-aminoacetophenone with an acylating agent like acetic anhydride to form the corresponding acetanilide. This protected compound can then be brominated, and the protecting group can be subsequently removed by hydrolysis to yield the desired α-bromo-2-aminoacetophenone.

Q3: What are the recommended brominating agents for selective mono-bromination of 2-aminoacetophenone?

A3: For selective mono-bromination, milder reagents are preferred. Pyridinium tribromide is a reported reagent for the bromination of 2'-aminoacetophenone.[8] N-Bromosuccinimide (NBS), often used with a catalytic amount of acid or on a solid support like acidic alumina, is also a good choice for selective α-bromination of ketones.[7]

Q4: How does the reaction mechanism differ for side-chain versus ring bromination?

A4:

  • Side-chain (α-bromination): This reaction proceeds through an enol or enolate intermediate. The ketone tautomerizes to its enol form, and the electron-rich double bond of the enol then attacks the electrophilic bromine.

  • Ring Bromination: This is a classic electrophilic aromatic substitution reaction. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom on the ring. The amino group directs this substitution to the ortho and para positions.[1]

Data Summary

The following table summarizes quantitative data for representative bromination reactions of acetophenone derivatives to provide a comparative overview of different methodologies.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide Perbromide (1.1 eq.)Acetic Acid903>80[7]
2-AminoacetophenonePyridinium TribromideDichloromethane0-5 then RT2680[8][9]
Acetophenone DerivativesBromine (1 eq.)Methanol with HCl0-52Good[4][10][11]
Acetophenone DerivativeNBS (1.2 eq.) / Acidic Al₂O₃MethanolReflux--[7]

Experimental Protocols

Protocol 1: Direct Bromination of 2-Aminoacetophenone with Pyridinium Tribromide

This protocol is adapted from the synthesis of 2'-amino-5'-bromoacetophenone.[8][9]

Materials:

  • 2-Aminoacetophenone

  • Pyridinium Tribromide

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 2-aminoacetophenone (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add pyridinium tribromide (1.0 equivalent) portion-wise to the cooled solution while stirring.

  • Maintain the temperature at 0-5 °C for 10 minutes after the addition is complete.

  • Remove the ice bath and continue stirring at room temperature for 26 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an appropriate aqueous workup to remove byproducts and purify the desired product, for example, by column chromatography.

Protocol 2: α-Bromination of a Protected 2-Aminoacetophenone (General Procedure)

This protocol outlines a general strategy involving the protection of the amino group to prevent ring bromination.

Part A: Protection of the Amino Group (Acetylation)

  • React 2-aminoacetophenone with acetic anhydride in the presence of a suitable base (e.g., pyridine or sodium acetate) to form 2-acetamidoacetophenone.

  • Purify the resulting amide before proceeding to the bromination step.

Part B: Bromination of the Protected Substrate

  • Dissolve the 2-acetamidoacetophenone in a suitable solvent such as acetic acid.

  • Add the brominating agent (e.g., N-Bromosuccinimide and a catalytic amount of HBr) portion-wise.

  • Heat the reaction mixture as required, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter and wash the crude product.

Part C: Deprotection

  • Hydrolyze the α-bromo-2-acetamidoacetophenone using acidic or basic conditions to remove the acetyl protecting group and yield the final α-bromo-2-aminoacetophenone.

Visualizations

Logical Workflow for Troubleshooting Bromination Reactions

G start Unsatisfactory Bromination Result over_brom Over-bromination? start->over_brom ring_brom Ring Bromination? start->ring_brom no_reaction Low/No Reaction? start->no_reaction sol_over_brom Reduce Brominating Agent Decrease Reaction Time/Temp over_brom->sol_over_brom Yes sol_ring_brom Protect Amino Group Use Milder Conditions ring_brom->sol_ring_brom Yes sol_no_reaction Check Reagent Quality Increase Temperature Optimize Solvent no_reaction->sol_no_reaction Yes

Caption: Troubleshooting workflow for bromination of 2-aminoacetophenone.

Signaling Pathway of Main and Side Reactions

G sub 2-Aminoacetophenone main_product α-Bromo-2-aminoacetophenone (Desired Product) sub->main_product Alpha-Bromination side_product1 Ring Brominated Product sub->side_product1 Ring Bromination (Side Reaction) side_product2 Di-brominated Product main_product->side_product2 Over-bromination (Side Reaction) reagent Brominating Agent (e.g., Br2) reagent->sub reagent->main_product

Caption: Main and side reaction pathways in the bromination of 2-aminoacetophenone.

General Experimental Workflow for Selective Bromination

G start Start: Dissolve 2-Aminoacetophenone Derivative add_reagent Add Brominating Agent (e.g., Pyridinium Tribromide) start->add_reagent react React at Controlled Temperature and Time add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up (e.g., Quenching, Extraction) monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for the bromination of 2-aminoacetophenone.

References

Technical Support Center: Purification of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1-(2-Amino-4-bromophenyl)ethanone. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.

Troubleshooting Guides

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The melting point of the impure compound is lower than the boiling point of the solvent, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization over oiling out.
Poor or no crystal formation upon cooling The solution is not sufficiently saturated; too much solvent was used.Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also be too soluble in the chosen cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. To recover more product, the mother liquor can be partially evaporated to induce further crystallization.
Colored impurities remain after recrystallization The impurities have similar solubility to the target compound in the chosen solvent.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary for complete removal.

Column Chromatography Troubleshooting

Problem Possible Cause Solution
Poor separation of the compound from impurities The chosen eluent system has incorrect polarity.Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A good starting point is a solvent system that gives the target compound an Rf value of 0.2-0.3. A gradient elution may be necessary.
Compound streaks on the column and does not elute as a sharp band The compound is interacting too strongly with the acidic silica gel stationary phase due to its basic amino group.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.
The compound does not move from the top of the column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
Cracks appear in the silica gel bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly as a slurry and never allow the solvent level to drop below the top of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: A good starting point for solvent screening is a polar protic solvent like ethanol or a solvent mixture such as ethanol/water or ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but not at room temperature.

Q2: How can I remove highly polar impurities during column chromatography?

A2: Highly polar impurities will adhere strongly to the silica gel. They can often be removed by flushing the column with a highly polar solvent, such as methanol, after your target compound has been eluted.

Q3: My purified this compound is a yellow solid. Is this normal?

A3: While the pure compound is often described as a pale yellow solid, a more intense yellow color may indicate the presence of impurities. Recrystallization with charcoal treatment can often decolorize the product.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can include starting materials, regioisomers (e.g., 1-(2-Amino-5-bromophenyl)ethanone), and byproducts from the synthetic route used. The choice of purification technique should be guided by the nature of these impurities.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 15-30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol

This protocol is a general method for the purification of this compound on a silica gel column.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 Hexane/Ethyl Acetate) to elute the target compound.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Solvents/Eluents Estimated Recovery Expected Purity Notes
Recrystallization Ethanol, Ethanol/Water, Ethyl Acetate/Hexane70-90%>98%Effective for removing less soluble and more soluble impurities.
Column Chromatography Hexane/Ethyl Acetate gradient60-85%>99%Useful for separating compounds with similar polarities. The addition of triethylamine can improve peak shape.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Purified Product filter_wash->dry column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product load Load onto Silica Gel Column col_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product troubleshooting_logic cluster_recrys_issues Recrystallization Problems cluster_col_issues Column Chromatography Problems start Purification Issue is_recrys Recrystallization? start->is_recrys Identify Method is_col Column Chromatography? start->is_col oiling_out Oiling Out is_recrys->oiling_out Yes no_crystals No Crystals is_recrys->no_crystals low_yield Low Yield is_recrys->low_yield poor_sep Poor Separation is_col->poor_sep Yes streaking Peak Streaking is_col->streaking no_elution No Elution is_col->no_elution

Improving the purity of 1-(2-Amino-4-bromophenyl)ethanone by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 1-(2-Amino-4-bromophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to help improve the purity of this compound in a laboratory setting.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound at the current volume. Here are a few troubleshooting steps:

  • Increase the solvent volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves.

  • Try a different solvent: The polarity of your current solvent may not be appropriate. For a compound like this compound, which has both polar (amino and ketone groups) and non-polar (brominated benzene ring) characteristics, a solvent of intermediate polarity or a mixed solvent system is often effective. Good starting points for solvent screening include ethanol, methanol, or a mixture of ethanol and water.[1]

Q2: Oily droplets are forming instead of crystals as the solution cools. How can I resolve this "oiling out"?

A2: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when high concentrations of impurities are present.[1] Here are several strategies to address this:

  • Reduce the rate of cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can favor the formation of an oil over crystals.

  • Use more solvent: The solution might be too concentrated. Reheat the mixture and add more of the hot solvent until the oil redissolves. Then, cool the solution slowly.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[2]

Q3: No crystals have formed even after the solution has cooled completely. What is the next step?

A3: This is a common problem that can be due to a few factors:

  • Too much solvent was used: If the solution is not saturated at the lower temperature, crystals will not form. You can try to evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[2]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[2]

  • Insufficient cooling time: Ensure the solution has been cooled for an adequate amount of time. Sometimes, crystallization can be slow to initiate.

Q4: The final yield of my purified this compound is very low. What could have gone wrong?

A4: A low yield can result from several factors:

  • Using too much solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]

  • Premature crystallization: If the compound crystallizes during a hot filtration step (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

A5: Colored impurities can sometimes be challenging to remove.

  • Activated Charcoal: Before the hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal can adsorb many colored impurities. However, be aware that it can also adsorb some of your desired product, so use it sparingly.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities.[1]

Data Presentation

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature. Below is a summary of potential solvent systems for the recrystallization of this compound, with expected outcomes based on the purification of structurally similar compounds.

Solvent SystemExpected Recovery Yield (%)Expected Purity Achieved (%)Notes
Ethanol/Water80-90>98A common and effective mixed solvent system for recrystallizing substituted anilines.[3][4] The addition of water as an anti-solvent can improve crystal yield.
Methanol/Water80-90>98Similar to ethanol/water, this system is often successful for compounds with moderate polarity.
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone. Hexane acts as the anti-solvent.
Isopropanol70-85>97A single solvent option that can be effective for compounds of this type.

Experimental Protocol

This protocol provides a detailed methodology for the recrystallization of this compound.

1. Solvent Selection:

  • If the optimal solvent is not known, perform a small-scale test to determine a suitable one. Place a small amount of the crude material (approx. 20-30 mg) in a test tube and add a few drops of the solvent.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[1] Based on the data table, an ethanol/water mixture is a good starting point.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) to just cover the solid.

  • Heat the mixture gently on a hot plate while stirring to promote dissolution.

  • If the solid does not completely dissolve, add small portions of the hot primary solvent until a clear solution is obtained. Avoid adding an excess of solvent to maximize the recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel.

4. Cooling and Crystallization:

  • If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent (hot ethanol) until the solution is clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities from the crystal surface.

6. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

7. Analysis:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

  • Assess the purity using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Evaporate excess solvent - Scratch flask/add seed crystal crystals_form->troubleshoot_no_crystals No end Pure Product collect->end oiling_out->crystals_form No troubleshoot_oil Troubleshoot Oiling Out: - Reheat and add more solvent - Cool slowly - Scratch flask/add seed crystal oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve troubleshoot_no_crystals->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Multi-Step Synthesis Involving 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in multi-step syntheses utilizing 1-(2-Amino-4-bromophenyl)ethanone. The following sections offer guidance on optimizing common palladium-catalyzed cross-coupling reactions and subsequent cyclization steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges arise from the presence of the free amino group and the acetyl group. The amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The acetyl group's electron-withdrawing nature can influence the reactivity of the aryl bromide. Additionally, steric hindrance from the ortho-amino group can affect the approach of the catalyst and coupling partners.

Q2: I am observing significant amounts of dehalogenated starting material in my Suzuki coupling reaction. What are the likely causes and how can I minimize this side reaction?

A2: Protodeboronation of the boronic acid and hydrodehalogenation of the aryl bromide are common side reactions. These can be caused by excess base, the presence of water, or elevated temperatures. To minimize this, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄), ensuring anhydrous conditions, and running the reaction at the lowest effective temperature.

Q3: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?

A3: Low yields in Buchwald-Hartwig aminations with this substrate are often due to catalyst inhibition by the amino group or steric hindrance. Key parameters to optimize include the choice of ligand (bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective), the base (strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common), and the solvent ( ethereal solvents like dioxane or THF are frequently used). Running the reaction at a higher temperature may also improve yields, but be mindful of potential side reactions.

Q4: During a Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can this be prevented?

A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. To minimize this, you can try a copper-free Sonogashira protocol. If using copper, ensure anhydrous and anaerobic conditions, as oxygen can promote homocoupling. Using an excess of the alkyne or slow addition of the alkyne to the reaction mixture can also favor the cross-coupling product.

Q5: I am attempting a cyclization reaction to form a quinazoline derivative after a cross-coupling step, but the reaction is not proceeding as expected. What are some common issues?

A5: Incomplete conversion of the starting material from the previous cross-coupling step can inhibit the cyclization. Ensure the coupled product is of high purity before proceeding. The choice of cyclization conditions is also critical. For example, in a condensation reaction with an amine to form a quinazoline, the removal of water is often necessary, which can be achieved through azeotropic distillation or the use of a dehydrating agent. The acidity of the reaction medium can also play a crucial role.

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Troubleshooting_Low_Yield start Low Yield Observed catalyst_issue Catalyst Inactivation/Inhibition start->catalyst_issue ligand_issue Suboptimal Ligand start->ligand_issue base_issue Incorrect Base Strength/Type start->base_issue solvent_issue Inappropriate Solvent start->solvent_issue temp_issue Suboptimal Temperature start->temp_issue side_reaction Competing Side Reactions start->side_reaction sol_catalyst Increase catalyst loading Use pre-catalyst Ensure inert atmosphere catalyst_issue->sol_catalyst Solution sol_ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos for Suzuki/Buchwald) Vary ligand:metal ratio ligand_issue->sol_ligand Solution sol_base Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3, NaOtBu) Ensure base is anhydrous base_issue->sol_base Solution sol_solvent Use anhydrous, degassed solvents Try different solvents (e.g., Dioxane, THF, Toluene) solvent_issue->sol_solvent Solution sol_temp Optimize temperature (start low and increase gradually) Consider microwave heating temp_issue->sol_temp Solution sol_side_reaction Identify side products (GC-MS, LC-MS) Adjust conditions to minimize (e.g., lower temp, different base) side_reaction->sol_side_reaction Solution

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Formation of Impurities

Troubleshooting_Impurities start Impurity Detected dehalogenation Dehalogenated Starting Material start->dehalogenation homocoupling Homocoupling of Coupling Partner start->homocoupling starting_material Unreacted Starting Material start->starting_material other_side_products Other Side Products start->other_side_products sol_dehalogenation Use milder base Ensure anhydrous conditions Lower reaction temperature dehalogenation->sol_dehalogenation Cause: Excess base, water, high temp. sol_homocoupling Degas solvent thoroughly Use copper-free conditions (Sonogashira) Optimize catalyst and ligand homocoupling->sol_homocoupling Cause: Oxygen, catalyst choice sol_starting_material Increase reaction time/temperature Increase catalyst loading Check reagent purity starting_material->sol_starting_material Cause: Incomplete reaction sol_other Analyze impurity structure Consult literature for similar side reactions Adjust stoichiometry or addition order other_side_products->sol_other Cause: Reaction conditions

Caption: Troubleshooting guide for common impurities.

Data Presentation

Table 1: Comparison of Catalysts and Ligands for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901275
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100892
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF801088
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (2.2)THF70695

Table 2: Optimization of Buchwald-Hartwig Amination with Morpholine

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (2.2)Toluene1001665
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1101285
Pd(OAc)₂ (2)XPhos (4)NaOtBu (2.2)Toluene100894
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane1001878

Table 3: Sonogashira Coupling with Phenylacetylene: Copper-Free vs. Copper-Catalyzed

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)-TEA (3)THF60682
Pd(OAc)₂ (2)-SPhos (4)K₃PO₄ (2)Dioxane801090
Pd(PPh₃)₄ (5)CuI (10)-Diisopropylamine (3)Toluene70875
Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃ (2)DMF90693

Experimental Protocols

Protocol 1: Multi-step Synthesis of 2-Methyl-4-phenyl-quinazoline from this compound

This protocol outlines a two-step synthesis involving an initial Suzuki-Miyaura coupling followed by a cyclization to form the quinazoline ring system.

Experimental_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Quinazoline Formation start This compound reagents1 Phenylboronic Acid, Pd Catalyst, Base, Solvent start->reagents1 reaction1 Reaction at Elevated Temperature reagents1->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 1-(2-Amino-4-phenylphenyl)ethanone purification1->product1 reagents2 Ammonium Acetate, Acetic Acid product1->reagents2 reaction2 Reflux reagents2->reaction2 workup2 Cooling and Precipitation reaction2->workup2 purification2 Recrystallization workup2->purification2 final_product 2-Methyl-4-phenyl-quinazoline purification2->final_product

Caption: Workflow for the synthesis of 2-Methyl-4-phenyl-quinazoline.

Step 1: Suzuki-Miyaura Coupling to Synthesize 1-(2-Amino-4-phenylphenyl)ethanone

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.04 equiv)

    • NaOtBu (2.2 equiv)

    • Anhydrous, degassed THF

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add anhydrous, degassed THF via syringe.

    • Heat the reaction mixture to 70 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-Amino-4-phenylphenyl)ethanone.

Step 2: Quinazoline Formation

  • Materials:

    • 1-(2-Amino-4-phenylphenyl)ethanone (1.0 equiv)

    • Ammonium acetate (10 equiv)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-Amino-4-phenylphenyl)ethanone in glacial acetic acid.

    • Add ammonium acetate to the solution.

    • Heat the mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into ice-water with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4-phenyl-quinazoline.

How to avoid over-bromination in the synthesis of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-4-bromophenyl)ethanone, with a specific focus on preventing over-bromination.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Formation of Dibromo or Tribromo Products (Over-bromination) The amino group (-NH₂) is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[1][2][3]1. Protect the Amino Group: Acetylate the starting material (2-aminoacetophenone) with acetic anhydride to form the less activating acetanilide intermediate before bromination.[1] The acetyl group can be removed by hydrolysis after bromination. 2. Use a Milder Brominating Agent: Employ N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂) for a more controlled reaction.[4] 3. Control Reaction Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent.[4] 4. Slow Reagent Addition: Add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture.[4]
Low Yield of Monobrominated Product - Incomplete reaction. - Suboptimal reaction conditions. - Product loss during workup and purification.[1]1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid excessively high temperatures which can lead to side reactions. 2. Choice of Solvent: Using a non-polar solvent like carbon disulfide (CS₂) may reduce the reactivity of bromine, although protecting the amino group is a more reliable strategy.[5] 3. Careful Workup: During the workup, use a mild base like sodium bicarbonate to neutralize any acid and avoid product degradation.[4]
Formation of Isomeric Products The amino and acetyl groups direct bromination to different positions on the aromatic ring.1. Protecting Group Strategy: Acetylation of the amino group will primarily direct bromination to the para position relative to the acetamido group, leading to the desired 4-bromo isomer. 2. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired isomer from any unwanted side products.[4]
Side-chain Bromination Bromination occurs on the acetyl group's methyl carbon instead of the aromatic ring.This is more likely with acetophenone derivatives that have deactivating groups on the ring.[6][7] For 2-aminoacetophenone, ring bromination is favored due to the activating amino group. If side-chain bromination is observed, ensure the reaction conditions are suitable for electrophilic aromatic substitution (e.g., absence of radical initiators).

Frequently Asked Questions (FAQs)

Q1: Why is over-bromination a common problem in the synthesis of this compound?

A1: The starting material, 2-aminoacetophenone, contains a powerful electron-donating amino group (-NH₂). This group strongly activates the aromatic ring, making it highly reactive towards electrophilic substitution.[1][2] Consequently, the reaction with bromine can rapidly proceed to add multiple bromine atoms to the ring, resulting in di- and tri-brominated byproducts.[1][3][5]

Q2: How does protecting the amino group prevent over-bromination?

A2: Protecting the amino group, typically through acetylation with acetic anhydride to form an N-acetyl group, moderates its activating effect.[1] The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the free amino group. This allows for a more controlled, selective monobromination.[1] The protecting group can then be removed via hydrolysis to yield the desired product.

Q3: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?

A3: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[4] It provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize over-bromination, especially with highly activated substrates like aromatic amines.[4]

Q4: Can I achieve selective monobromination without protecting the amino group?

A4: While challenging, some methods aim for direct selective bromination. One approach involves using copper(II) bromide (CuBr₂) in an ionic liquid, which has been shown to achieve high yields of para-brominated anilines under mild conditions.[8] Another technique utilizes a combination of a bromide salt and an oxidizing agent like a bromate.[9] However, for consistent and high-yield synthesis of the target molecule, the protecting group strategy is generally more reliable.

Q5: How can I monitor the progress of the bromination reaction to avoid over-bromination?

A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture on a TLC plate at regular intervals and comparing it to the starting material and a product standard (if available), you can determine the point of maximum desired product formation and minimal byproduct formation. The reaction should be quenched once the starting material is consumed and before significant amounts of polybrominated products appear.[4]

Experimental Protocols

Protocol 1: Controlled Monobromination via Amino Group Protection

This protocol involves a two-step process: acetylation of the amino group followed by bromination and deprotection.

Step 1: Acetylation of 2-Aminoacetophenone

  • Dissolve 2-aminoacetophenone in glacial acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Pour the reaction mixture into ice water to precipitate the product, 2-acetamidoacetophenone.

  • Filter, wash with water, and dry the product.

Step 2: Bromination of 2-Acetamidoacetophenone

  • Dissolve the dried 2-acetamidoacetophenone in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

  • Allow the reaction to proceed at low temperature, monitoring by TLC.

  • Once the reaction is complete, quench with a solution of sodium thiosulfate to remove excess bromine.

  • Precipitate the product by adding water, then filter, wash, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Reflux the brominated acetanilide from the previous step in an acidic aqueous solution (e.g., dilute HCl).

  • Monitor the deprotection by TLC.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product, this compound.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Protocol 2: Direct Bromination with a Mild Brominating Agent

This protocol attempts direct bromination using NBS, which may require more careful optimization.

  • Dissolve 2-aminoacetophenone in an anhydrous, non-polar solvent (e.g., chloroform or carbon tetrachloride) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 15-20 minutes.[4]

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction closely by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.[4]

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_protection Protection Strategy cluster_bromination Bromination cluster_deprotection Deprotection A 2-Aminoacetophenone B Acetylation (Acetic Anhydride) A->B Step 1 C 2-Acetamidoacetophenone B->C D Bromination (Br2 or NBS) C->D Step 2 E 1-(2-Acetamido-4-bromophenyl)ethanone D->E F Hydrolysis (Acidic) E->F Step 3 G This compound (Final Product) F->G

Caption: Workflow for controlled synthesis via amino group protection.

troubleshooting_logic Start Start Synthesis OverBromination Over-bromination Observed? Start->OverBromination ProtectAmine Protect Amino Group (Acetylation) OverBromination->ProtectAmine Yes Proceed Proceed with Purification OverBromination->Proceed No MildBromine Use Milder Reagent (e.g., NBS) ProtectAmine->MildBromine ProtectAmine->Proceed ControlConditions Control Stoichiometry & Temperature MildBromine->ControlConditions MildBromine->Proceed ControlConditions->Proceed

Caption: Troubleshooting logic for avoiding over-bromination.

References

Technical Support Center: Synthesis and Purification of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Amino-4-bromophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of 3-bromoaniline with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: What are the potential impurities in the synthesis of this compound?

During the synthesis, several impurities can be formed. These include:

  • Unreacted Starting Materials: 3-bromoaniline and the acetylating agent.

  • Isomeric Byproducts: Due to the directing effects of the amino and bromo groups on the aromatic ring, other isomers can be formed, such as 1-(4-Amino-2-bromophenyl)ethanone and 1-(2-Amino-6-bromophenyl)ethanone.

  • Di-acylated Products: Although less common due to the deactivating effect of the first acylation, poly-acylation can occur under certain conditions.

  • Hydrolyzed Acetylating Agent: Acetic acid may be present if the acetylating agent is exposed to moisture.

Q3: My reaction did not go to completion, and I have a significant amount of unreacted 3-bromoaniline. What could be the cause?

Incomplete reactions can be due to several factors:

  • Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture or was not used in a sufficient stoichiometric amount.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion.

  • Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

  • Poor Quality of Reagents: The starting materials or catalyst may be of low purity.

Q4: I have obtained a mixture of isomers. How can I separate them?

The separation of isomeric products can be challenging. The most effective methods are typically column chromatography or fractional crystallization. The choice of method will depend on the polarity difference between the desired product and the isomeric impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Catalyst Use a fresh, unopened container of the Lewis acid catalyst. Ensure it is handled quickly to minimize exposure to air.
Suboptimal Reaction Conditions Experiment with varying the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Stoichiometry Carefully check the molar ratios of the reactants and catalyst.
Problem 2: Product is an Oil and Does Not Solidify
Possible Cause Suggested Solution
Presence of Impurities The presence of unreacted starting materials or solvent residues can lower the melting point and prevent solidification. Attempt to purify the oil using column chromatography.
Incorrect Work-up Procedure Ensure the reaction mixture is properly quenched and neutralized. Perform aqueous washes to remove water-soluble impurities.
Residual Solvent Remove all solvent under high vacuum. Gentle heating may be applied if the compound is thermally stable.
Problem 3: Difficulty in Removing Isomeric Impurities
Possible Cause Suggested Solution
Similar Polarity of Isomers Optimize the mobile phase for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation.
Co-crystallization If recrystallization is attempted, try a variety of solvent systems. A solvent pair (a good solvent and a poor solvent) may be more effective than a single solvent.

Data Presentation: Purification Methods

The following tables summarize typical results for the purification of this compound. Please note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Recrystallization

Solvent System Typical Recovery Yield Purity Achieved (by HPLC/NMR) Notes
Ethanol/Water70-85%>98%Good for removing non-polar impurities. Water is added as an anti-solvent.
Ethyl Acetate/Hexane65-80%>98%Effective for a range of impurities. Hexane is added as an anti-solvent.
Isopropanol60-75%>97%Can be a good alternative to ethanol.

Table 2: Column Chromatography

Stationary Phase Mobile Phase (Eluent) Typical Yield Purity Achieved (by HPLC/NMR) Notes
Silica Gel (230-400 mesh)Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)80-95%>99%Most common method for separating isomers and other impurities.
Alumina (neutral)Dichloromethane/Methanol Gradient (e.g., 99:1 to 95:5)75-90%>99%Useful if the compound is sensitive to the acidic nature of silica gel.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Start: Crude Product Analysis check_purity Check Purity (TLC/NMR) start->check_purity low_purity Low Purity check_purity->low_purity No high_purity High Purity (>95%) check_purity->high_purity Yes identify_impurities Identify Impurities (NMR/MS) low_purity->identify_impurities end End: Pure Product high_purity->end starting_materials Unreacted Starting Materials identify_impurities->starting_materials Present isomers Isomeric Byproducts identify_impurities->isomers Present other_impurities Other Impurities identify_impurities->other_impurities Present recrystallization Recrystallization starting_materials->recrystallization column_chromatography Column Chromatography isomers->column_chromatography other_impurities->recrystallization recrystallization->check_purity column_chromatography->check_purity

Caption: Troubleshooting workflow for the purification of this compound.

PurificationLogic crude_product Crude this compound impurity_type Major Impurity Type? crude_product->impurity_type non_polar Non-polar (e.g., starting materials) impurity_type->non_polar Non-polar polar_isomers Polar Isomers impurity_type->polar_isomers Polar Isomers recrystallize Recrystallization (e.g., EtOH/Water) non_polar->recrystallize column_chromatography Column Chromatography (Silica, Hexane/EtOAc gradient) polar_isomers->column_chromatography pure_product Pure Product recrystallize->pure_product column_chromatography->pure_product

Caption: Logical decision path for selecting a purification method.

Technical Support Center: Scaling Up the Synthesis of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(2-Amino-4-bromophenyl)ethanone, with a focus on scaling up for pilot studies. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most viable synthetic routes for scaling up the production of this compound are:

  • Route 1: Friedel-Crafts Acylation of 3-Bromoaniline. This classic method involves the acylation of a substituted aniline. A key consideration for this route is the protection of the amino group to prevent deactivation of the aromatic ring and complexation with the Lewis acid catalyst.

  • Route 2: Bromination of 2'-Aminoacetophenone. This route involves the direct electrophilic aromatic substitution of 2'-aminoacetophenone. The primary challenge is controlling the regioselectivity to achieve mono-bromination at the desired position and avoid the formation of di- or tri-brominated byproducts.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: Scaling up the synthesis of this compound introduces several safety considerations that must be addressed:

  • Handling of Corrosive and Hazardous Reagents: Both synthetic routes involve corrosive and hazardous materials such as aluminum chloride, acetyl chloride, and bromine. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: The Friedel-Crafts acylation is highly exothermic.[1] Proper temperature control through the use of cooling baths and controlled addition of reagents is crucial to prevent runaway reactions, especially at a larger scale.

  • Pressure Management: The evolution of HCl gas during Friedel-Crafts acylation can lead to a build-up of pressure in the reactor. The system must be equipped with a suitable gas scrubbing system.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with institutional and local regulations.

Q3: How can I purify this compound at a pilot scale?

A3: At the pilot scale, purification is typically achieved through crystallization. The choice of solvent is critical for obtaining high purity and yield. Common solvent systems for the crystallization of similar aromatic ketones include ethanol, methanol, toluene, or mixtures of hexane and ethyl acetate. It is advisable to perform small-scale solvent screening to identify the optimal conditions. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation of N-Acetyl-3-bromoaniline
Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete formation of the acylium ion.Ensure anhydrous conditions as the Lewis acid (e.g., AlCl₃) is moisture sensitive. Use a sufficient stoichiometric amount of the Lewis acid.
Deactivation of the aromatic ring by the unprotected amino group.Protect the amino group of 3-bromoaniline as an acetanilide before acylation.[2]
Formation of Multiple Isomers Incorrect reaction temperature or catalyst.Maintain a low reaction temperature (0-5 °C) during the addition of reagents to improve regioselectivity.
Difficult Work-up and Product Isolation Formation of a stable complex between the product and the Lewis acid.Decompose the complex by carefully quenching the reaction mixture with ice-cold dilute HCl.[1][3]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Route 2: Bromination of 2'-Aminoacetophenone
Issue Potential Cause Suggested Solution
Over-bromination (Di- or Tri-brominated Products) Reaction conditions are too harsh (e.g., excess bromine, high temperature).Use a milder brominating agent such as N-Bromosuccinimide (NBS). Carefully control the stoichiometry of the brominating agent. Maintain a low reaction temperature (e.g., 0-5 °C).
Formation of undesired isomers The amino group is a strong ortho-, para-director, leading to a mixture of products.Optimize reaction conditions (solvent, temperature) to favor the formation of the desired 4-bromo isomer. Purification by column chromatography or fractional crystallization may be necessary.
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure efficient stirring, especially in a larger reactor, to maintain a homogeneous reaction mixture.
Product is a dark oil instead of a solid Presence of impurities.Purify the crude product by column chromatography followed by crystallization.

Experimental Protocols

Route 1: Pilot-Scale Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from macro-scale laboratory procedures and includes considerations for pilot-scale synthesis.

Step 1: Acetylation of 3-Bromoaniline

  • Reaction Setup: In a suitable pilot-plant reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-bromoaniline (1.0 eq) and acetic anhydride (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is typically exothermic and may require initial cooling.

  • Work-up: Quench the reaction by the slow addition of water. The product, N-(3-bromophenyl)acetamide, will precipitate.

  • Isolation: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

Step 2: Friedel-Crafts Acylation of N-(3-bromophenyl)acetamide

  • Reaction Setup: Charge a dry pilot-plant reactor with anhydrous aluminum chloride (2.5 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture to 0-5 °C using a cooling jacket.

  • Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the cooled suspension while maintaining the temperature below 10 °C. Stir for 30 minutes.

  • Addition of Starting Material: Add N-(3-bromophenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-acetyl-5-bromophenyl)acetamide.

Step 3: Hydrolysis of the Amide

  • Reaction Setup: Charge the crude N-(2-acetyl-5-bromophenyl)acetamide into a reactor with a mixture of ethanol and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC/HPLC).

  • Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by crystallization.

Route 2: Pilot-Scale Synthesis of this compound via Bromination

This protocol is based on laboratory-scale procedures and includes considerations for pilot-scale production.

  • Reaction Setup: In a pilot-plant reactor, dissolve 2'-aminoacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the solution to 0-5 °C.

  • Brominating Agent Addition: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled solution. Alternatively, N-Bromosuccinimide (NBS) (1.0 eq) can be added portion-wise. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the formation of the product.

  • Work-up:

    • If bromine was used, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography or crystallization.

Data Presentation

Table 1: Summary of Quantitative Data for Synthetic Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Bromination
Starting Material 3-Bromoaniline2'-Aminoacetophenone
Key Reagents Acetic anhydride, Acetyl chloride, AlCl₃Bromine or NBS
Typical Yield (Lab Scale) 60-70% (overall)50-65%
Purity (after crystallization) >98%>98%
Reaction Time (Pilot Scale) 24-36 hours (multi-step)4-8 hours
Key Scale-up Challenge Managing exotherm and HCl off-gassingControlling regioselectivity

Mandatory Visualizations

experimental_workflow_friedel_crafts cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Hydrolysis & Purification start1 3-Bromoaniline + Acetic Anhydride process1 Stir at Room Temp start1->process1 workup1 Quench with Water process1->workup1 product1 N-(3-bromophenyl)acetamide workup1->product1 start2 N-(3-bromophenyl)acetamide process2 Reaction at 0-25°C start2->process2 reagents2 AlCl3, Acetyl Chloride reagents2->process2 workup2 Quench with Ice/HCl process2->workup2 product2 Crude N-(2-acetyl-5-bromophenyl)acetamide workup2->product2 start3 Crude Amide reagents3 EtOH, HCl (reflux) start3->reagents3 process3 Neutralization & Extraction reagents3->process3 purification Crystallization process3->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

experimental_workflow_bromination cluster_reaction Bromination Reaction cluster_workup Work-up cluster_purification Purification start 2'-Aminoacetophenone process Reaction at 0-25°C start->process reagents Bromine or NBS in Solvent reagents->process quench Quench (Na2S2O3 if Br2 used) process->quench neutralize Neutralize (NaHCO3) quench->neutralize extract Extraction neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Crystallization / Chromatography concentrate->purify final_product This compound purify->final_product

References

Technical Support Center: Monitoring the Synthesis of 1-(2-Amino-4-bromophenyl)ethanone by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 1-(2-Amino-4-bromophenyl)ethanone using thin-layer chromatography (TLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the TLC analysis of the reaction progress.

Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots The sample is too concentrated (overloaded).[1][2]Prepare a more dilute solution of the reaction mixture for spotting.
The compound is strongly basic (amine) or acidic, leading to strong interactions with the silica gel.[3]Add a small amount of a modifier to the mobile phase. For basic compounds like aromatic amines, add 0.1–2.0% triethylamine.[1] For acidic compounds, 0.1–2.0% acetic or formic acid can be used.[1]
The spotting solvent is too polar.Ensure the spotting solvent is volatile and not overly polar. Allow the spot to dry completely before developing the plate.[3]
Spots are Not Visible or Faint The compound is not UV-active.[1]Use a chemical stain for visualization. Potassium permanganate or iodine vapor are common general-purpose stains.[4][5][6]
The sample is too dilute.[1][2]Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1][2]
The compound is volatile and has evaporated from the plate.[1]This makes TLC visualization challenging. Consider alternative in-process controls if volatility is high.
Reactant and Product Spots Have Similar Rf Values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems by varying the polarity. Try different solvent combinations.
Use a "co-spot" lane where both the starting material and reaction mixture are spotted together. An elongated spot (like a snowman) indicates the presence of both compounds.[7]
Perform a two-dimensional (2D) TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system to improve resolution.[7]
Uneven Solvent Front The TLC plate is touching the side of the developing chamber.[2]Ensure the plate is centered in the chamber and not in contact with the sides.
The bottom of the TLC plate is not level in the developing chamber.Make sure the plate is placed evenly at the bottom of the chamber.
The developing chamber is not saturated with solvent vapor.[8]Place a piece of filter paper in the chamber to aid in solvent vapor saturation.[8]
Unexpected Spots Appear Contamination of the TLC plate.Handle the TLC plate carefully by the edges to avoid transferring oils or other contaminants from your fingers.
The starting material or product is degrading on the silica gel plate.Perform a 2D TLC to check for stability. If a compound is decomposing, spots will appear below the diagonal.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for monitoring the synthesis of this compound on a silica gel TLC plate?

A1: A common starting point for separating aromatic amines is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent such as ethyl acetate. A ratio of 7:3 hexanes:ethyl acetate is a good initial system to try. Due to the basicity of the amino group, which can cause streaking, it is often beneficial to add a small amount of triethylamine (e.g., 0.5%) to the mobile phase.[10]

Q2: How can I visualize the spots on the TLC plate?

A2: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent background.[4][6][11] If the spots are not visible under UV light or for confirmation, chemical stains can be used.[12] A potassium permanganate stain is effective for visualizing compounds that can be oxidized, such as amines and alcohols, and will appear as yellow spots on a purple background.[5] An iodine chamber, which forms yellow-brown spots with many organic compounds, is another common visualization method.[4][5]

Q3: My reaction is conducted in a high-boiling solvent like DMF or DMSO, which streaks the entire TLC plate. How can I resolve this?

A3: High-boiling solvents can interfere with TLC analysis. After spotting the reaction mixture on the plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing it in the TLC chamber.[7]

Q4: What do I do if I suspect my compound is unstable on the silica gel?

A4: To determine if your compound is degrading on the silica plate, you can run a 2D TLC.[7] Spot your sample in one corner of a square TLC plate and run it in a chosen solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, you will see a spot on the diagonal. If it is decomposing, additional spots will appear below the diagonal.[7][9]

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the synthesis of this compound.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine

  • Reaction mixture aliquots

  • Starting material standard solution

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.[11]

    • Mark three lanes on the starting line: "SM" for the starting material, "C" for a co-spot, and "R" for the reaction mixture.

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • In the "R" lane, spot a small amount of the reaction mixture.

    • In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot.

    • Ensure the spots are small (1-2 mm in diameter) and do not overload the plate.[10]

  • Develop the Plate:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapor.

    • Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[1][11]

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[11]

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.[4][11]

    • If necessary, use a chemical stain for further visualization.

Logical Troubleshooting Workflow

TLC_Troubleshooting start Start TLC Analysis run_tlc Run TLC Plate start->run_tlc visualize Visualize (UV/Stain) run_tlc->visualize analyze Analyze Results visualize->analyze streaking Streaking/ Tailing? analyze->streaking Problem Detected end Successful Analysis analyze->end Clear Results no_spots No/Faint Spots? streaking->no_spots No dilute Dilute Sample streaking->dilute Yes add_modifier Add Modifier (e.g., TEA) streaking->add_modifier If still streaking poor_sep Poor Separation? no_spots->poor_sep No concentrate Concentrate Spot no_spots->concentrate Yes change_stain Use Chemical Stain no_spots->change_stain If still no spots change_solvent Change Solvent System poor_sep->change_solvent Yes cospot Use Co-spot poor_sep->cospot For confirmation poor_sep->end No dilute->run_tlc add_modifier->run_tlc concentrate->run_tlc change_stain->visualize change_solvent->run_tlc cospot->run_tlc

Caption: A flowchart for troubleshooting common TLC issues.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(2-Amino-4-bromophenyl)ethanone is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive comparison of an optimized HPLC method with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC)—for the purity determination of this compound.

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on various factors, including the nature of the analyte, the required sensitivity and selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, CE, and TLC for the analysis of this compound, based on typical performance for analogous aromatic amines and aminophenones.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE) Thin-Layer Chromatography (TLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Separation in a capillary based on electrophoretic mobility in an electric field.Separation on a thin layer of adsorbent material by a liquid mobile phase.
Typical Linearity (R²) > 0.999> 0.995> 0.99> 0.98 (densitometry)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/mL (without derivatization)0.1 - 1 µg/mL0.1 - 0.5 µ g/spot
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/mL (without derivatization)0.3 - 3 µg/mL0.3 - 1.5 µ g/spot
Precision (%RSD) < 2%< 5%< 5%5 - 10%
Accuracy/Recovery (%) 98 - 102%95 - 105%95 - 105%90 - 110%
Analysis Time 15 - 30 minutes20 - 40 minutes10 - 20 minutes30 - 60 minutes
Strengths High resolution, quantitative accuracy, robust, and widely applicable.High specificity and structural information from MS, suitable for volatile impurities.High efficiency, low sample and solvent consumption, fast analysis.Simple, cost-effective, high throughput for screening.
Limitations Higher cost of instrumentation and solvents.May require derivatization for polar, non-volatile compounds; thermal degradation risk.Lower sensitivity for some detectors, matrix effects can be challenging.Lower resolution and sensitivity, primarily qualitative or semi-quantitative.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and are optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is adapted from a procedure for a structurally similar compound and is suitable for the quantitative determination of the purity of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution with the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and its potential volatile impurities. Derivatization with a silylating agent is recommended to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Injector Temperature: 270°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation and Derivatization:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized solution into the GC-MS.

Capillary Electrophoresis (CE)

This capillary zone electrophoresis (CZE) method provides a rapid and efficient separation for the purity assessment of this compound.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis or PDA detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 cm total length (40 cm effective length), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Detection: 214 nm

Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Thin-Layer Chromatography (TLC)

A simple and cost-effective method for the qualitative and semi-quantitative purity assessment of this compound.

Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v)

  • Sample Application: Spot 1-5 µL of a 1 mg/mL solution of the sample in methanol onto the TLC plate.

  • Development: Develop the plate in a saturated chamber until the mobile phase front reaches approximately 1 cm from the top of the plate.

  • Visualization: Dry the plate and visualize the spots under a UV lamp at 254 nm.

  • Quantification (Optional): Densitometric scanning can be performed for semi-quantitative analysis.

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks by Mass Spectra detect->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The purity assessment of this compound can be effectively achieved using several analytical techniques. HPLC stands out as the method of choice for quantitative analysis in a regulated environment due to its high precision, accuracy, and robustness. GC-MS offers excellent specificity and is particularly useful for identifying volatile impurities, although it may require a derivatization step. Capillary Electrophoresis presents a fast and efficient alternative with low solvent consumption, making it suitable for high-throughput screening. TLC remains a valuable tool for rapid, qualitative checks and in-process controls due to its simplicity and low cost. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of quantitation, available resources, and the stage of drug development.

Validating the Framework of 1-(2-Amino-4-bromophenyl)ethanone Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 1-(2-Amino-4-bromophenyl)ethanone derivatives, a class of compounds with potential applications in medicinal chemistry.

This document delves into the experimental data supporting structural elucidation, presents detailed methodologies for key analytical techniques, and offers visual representations of experimental workflows and hypothetical biological pathways.

Structural Elucidation: A Comparative Analysis of Techniques

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, as well as its biological activity. While X-ray crystallography stands as the gold standard for providing a definitive three-dimensional structure, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary and often more readily accessible data for structural confirmation.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Crystallography Provides the absolute and most precise three-dimensional atomic arrangement, including bond lengths, angles, and stereochemistry.Requires a suitable single crystal of sufficient size and quality, which can be challenging and time-consuming to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in solution. It is a non-destructive technique.Does not provide a direct three-dimensional structure in the solid state. Complex spectra can be challenging to interpret for larger molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy A rapid and sensitive technique for identifying the presence of specific functional groups within a molecule.Provides limited information about the overall molecular structure and connectivity of atoms.

X-ray Crystallographic Data of this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanoneC₁₄H₁₀BrClO₂MonoclinicP2₁/c15.26534.554123.7336129.135[1]
1-(4-Bromophenyl)but-3-yn-1-oneC₁₀H₇BrOMonoclinicP2₁/n----[2]

Note: Detailed bond lengths and angles are typically found within the full crystallographic information files (CIFs) from the respective studies.

Spectroscopic Validation Data

NMR and FTIR spectroscopy are invaluable tools for confirming the identity and purity of synthesized compounds. Below is a summary of typical spectroscopic data for compounds related to the this compound scaffold.

¹H and ¹³C NMR Spectral Data
CompoundNucleusChemical Shift (δ) ppm
2-bromo-1-(4-bromophenyl)ethanone¹H NMR (CDCl₃)7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)
¹³C NMR (CDCl₃)190.4, 132.6, 132.2, 130.4, 129.3, 30.4
1-(2-Amino-4,5-dimethoxyphenyl)ethanone (Predicted)¹H NMR~7.1 - 7.3 (s, 1H), ~6.5 - 6.7 (s, 1H), ~4.5 - 5.5 (broad s, 2H), ~3.8 - 3.9 (s, 6H), ~2.5 - 2.6 (s, 3H)

Reference data for 2-bromo-1-(4-bromophenyl)ethanone from[3]. Predicted data for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone from[4].

FTIR Spectral Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group
1-(4-bromophenyl)ethanone~1680C=O (ketone)
~3000-3100C-H (aromatic)
~1600, 1480C=C (aromatic)
~1070C-Br

Characteristic FTIR data based on information from the NIST WebBook for 1-(4-bromophenyl)ethanone[5].

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the target compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent mixtures may be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods. The structural model is refined against the experimental data to obtain the final, accurate three-dimensional structure.[1]

¹H NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the spectrum.[4]

FTIR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

  • Data Acquisition: The sample is placed in the sample compartment of the FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted or absorbed radiation is measured by a detector. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualizing Workflows and Biological Pathways

X-ray Crystallography Workflow

The following diagram illustrates the major steps involved in determining a molecular structure using single-crystal X-ray crystallography.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow of Single-Crystal X-ray Crystallography.

Hypothetical Signaling Pathway Inhibition

Derivatives of this compound have been investigated for their potential as anticancer agents.[6][7] One of the key signaling pathways often dysregulated in cancer is the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival. The diagram below illustrates a hypothetical mechanism where a derivative could inhibit this pathway.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 1-(2-Amino-4-bromophenyl) ethanone Derivative Inhibitor->RAF

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

References

A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Isomers of Amino Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary reaction of interest for α-bromoacetophenones is nucleophilic substitution at the α-carbon, which is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom. The position of the amino group on the phenyl ring significantly modulates this reactivity through a combination of electronic and steric effects.

Predicted Reactivity Order

Based on foundational principles of organic chemistry, the expected order of reactivity for the isomers of amino bromoacetophenone in a typical SN2 reaction with a nucleophile is:

Meta > Para > Ortho

This predicted order is based on the interplay of the following factors:

  • Electronic Effects: The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, which increases electron density on the aromatic ring, has a deactivating effect on the electrophilicity of the carbonyl carbon and, by extension, the adjacent α-carbon.

    • Para-isomer: The electron-donating resonance effect of the amino group is strongest at the para position, directly conjugating with the carbonyl group. This effect increases the electron density at the carbonyl carbon, which in turn slightly reduces the electrophilicity of the α-carbon, thus decreasing its reactivity towards nucleophiles compared to the meta isomer.

    • Meta-isomer: The resonance effect of the amino group does not extend to the meta position. Therefore, only the weaker inductive electron-withdrawing effect of the amino group influences the carbonyl group. This results in the carbonyl group having a greater electron-withdrawing pull on the α-carbon compared to the para and ortho isomers, making the meta isomer the most reactive towards nucleophilic attack.

    • Ortho-isomer: Similar to the para position, the amino group at the ortho position can exert a strong electron-donating resonance effect.

  • Steric Hindrance:

    • Ortho-isomer: The amino group in the ortho position presents significant steric hindrance to the approaching nucleophile targeting the α-carbon. This steric clash is expected to considerably slow down the rate of reaction, making the ortho isomer the least reactive of the three. It has been noted in the literature that ortho-substituted phenacyl bromides exhibit diminished reactivity toward nucleophilic displacement.[1]

Data Summary

As direct comparative experimental data is scarce, the following table summarizes the expected relative reactivity based on the analysis of electronic and steric effects.

IsomerPosition of -NH₂Dominant Electronic Effect on CarbonylSteric Hindrance at α-carbonPredicted Relative Reactivity
2-Amino-α-bromoacetophenoneOrthoStrong +R, Weak -IHighLowest
3-Amino-α-bromoacetophenoneMetaWeak -ILowHighest
4-Amino-α-bromoacetophenoneParaStrong +R, Weak -ILowIntermediate

Experimental Protocols

The following is a generalized protocol for a representative nucleophilic substitution reaction of an amino bromoacetophenone isomer with a primary amine. This protocol can be adapted for comparative studies by ensuring identical reaction conditions for each isomer.

Synthesis of α-Amino Ketones via Nucleophilic Substitution

Objective: To synthesize an α-amino ketone by reacting an amino bromoacetophenone isomer with a primary amine.

Materials:

  • 2-Amino-α-bromoacetophenone, 3-Amino-α-bromoacetophenone, or 4-Amino-α-bromoacetophenone

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Mild base (e.g., Sodium bicarbonate, Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine (1.1 equivalents) and a mild base (1.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the amino bromoacetophenone isomer (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the solution of the amino bromoacetophenone isomer to the stirred solution of the primary amine and base at room temperature using a dropping funnel over a period of 15-30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-amino ketone.

For a comparative study, it is imperative to run the reactions for all three isomers in parallel, ensuring identical concentrations, temperatures, and reaction times.

Visualizations

G Logical Flow of Reactivity Comparison ortho Ortho-isomer electronic Electronic Effects (+R, -I) ortho->electronic - Strong +R - Weak -I steric Steric Hindrance ortho->steric - High meta Meta-isomer meta->electronic - Weak -I only meta->steric - Low para Para-isomer para->electronic - Strong +R - Weak -I para->steric - Low highest Highest electronic->highest intermediate Intermediate electronic->intermediate lowest Lowest electronic->lowest steric->lowest

Caption: Factors influencing the predicted reactivity of amino bromoacetophenone isomers.

G General Experimental Workflow start Start: Prepare Reactant Solutions reaction Reaction: Combine reactants and stir (12-24h at RT) start->reaction 1. Slow addition monitoring Monitoring: Track progress with TLC reaction->monitoring 2. Periodic sampling workup Workup: Quench, extract, wash, and dry monitoring->workup 3. Upon completion purification Purification: Column Chromatography workup->purification 4. Isolate crude product product Final Product: α-Amino Ketone purification->product 5. Obtain pure product

References

A Comparative Guide to the Bioactivity of 1-(2-Amino-4-bromophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 1-(2-amino-4-bromophenyl)ethanone is a versatile precursor in synthetic chemistry, offering a strategic starting point for the development of a wide array of heterocyclic derivatives. Its ortho-amino ketone functionality makes it an ideal substrate for cyclization reactions, leading to scaffolds of significant pharmacological interest. This guide provides a comparative overview of the potential bioactivities of derivatives synthesized from this precursor, with a focus on anticancer and antimicrobial applications. The data presented is based on the biological evaluation of structurally related compounds, primarily 7-bromoquinoline derivatives, which can be efficiently synthesized from this compound.

Synthetic Pathway: From Precursor to Bioactive Scaffold

A primary and efficient method for converting this compound into a privileged heterocyclic system is the Friedländer Annulation . This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or ester) to form a quinoline ring. This straightforward synthesis provides a direct route to a variety of substituted 7-bromoquinolines, which are amenable to further functionalization.

Friedlander_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Precursor This compound Reaction Friedländer Annulation (Acid or Base Catalysis) Precursor->Reaction Reagent α-Methylene Ketone (e.g., Ethyl acetoacetate) Reagent->Reaction Product Substituted 7-Bromoquinoline (e.g., 7-Bromo-4-hydroxy-2-methylquinoline) Reaction->Product Cyclocondensation EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinoline Derivative (e.g., 7-Bromoquinoline) Inhibitor->EGFR Inhibits (ATP-competitive)

Comparative Guide to Analytical Methods for the Quantification of 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1-(2-Amino-4-bromophenyl)ethanone, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing environments. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established analytical practices for structurally similar compounds, such as other brominated aromatic ketones and aminoacetophenones.[1][2] The information presented herein serves as a comprehensive resource for researchers, scientists, and drug development professionals to develop and validate analytical methods tailored to their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of small organic molecules like this compound. These values are based on typical performance for similar analytes and should be considered as a general guideline for method development and validation.[3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Specificity High (with appropriate column and detector)Very High (mass selective detector)Low to Moderate (potential interference from other chromophores)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (% RSD) < 2%< 5%< 5%
Limit of Detection (LOD) Low (ng/mL to µg/mL)[2]Very Low (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)[5]
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL)[2]Very Low (pg/mL to ng/mL)Moderate (µg/mL)[5]
Typical Run Time 5-30 minutes10-40 minutes< 5 minutes
Sample Throughput HighModerateHigh
Instrumentation Cost Moderate to HighHighLow
Primary Application Purity, Assay, and Impurity QuantificationTrace level quantification, Impurity identificationRapid concentration measurements

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[6] A reverse-phase method is generally suitable for a compound with the polarity of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]

Chromatographic Conditions (Representative):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid to improve peak shape). A typical starting point would be a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Based on the UV spectrum of this compound. A common wavelength for similar aromatic compounds is around 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the same diluent as the standard to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[8] This method is particularly suitable for the analysis of volatile and semi-volatile compounds. Due to the presence of an amino group, derivatization may be necessary to improve chromatographic performance, although direct analysis is often possible.[9]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).[8]

Chromatographic Conditions (Representative):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI).

  • Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 50-300). For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound would provide higher sensitivity.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[10] Its primary limitation is the potential for interference from other components in the sample that absorb at the same wavelength.[11]

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the same region as the analyte. Methanol or ethanol are often suitable choices.

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of the compound and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to identify the wavelength of maximum absorbance.

  • Calibration Curve:

    • Prepare a stock solution of the reference standard of known concentration.

    • Create a series of dilutions from the stock solution to cover a range of concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it).

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_0 HPLC Workflow HPLC_Prep Sample & Standard Preparation HPLC_Inject Injection into HPLC System HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18) HPLC_Inject->HPLC_Sep HPLC_Detect UV-Vis/DAD Detection HPLC_Sep->HPLC_Detect HPLC_Quant Data Analysis & Quantification HPLC_Detect->HPLC_Quant

Caption: General workflow for quantification by HPLC.

cluster_1 GC-MS Workflow GCMS_Prep Sample & Standard Preparation GCMS_Inject Injection into GC-MS System GCMS_Prep->GCMS_Inject GCMS_Sep Chromatographic Separation GCMS_Inject->GCMS_Sep GCMS_Detect Mass Spectrometric Detection GCMS_Sep->GCMS_Detect GCMS_Quant Data Analysis & Quantification GCMS_Detect->GCMS_Quant

Caption: General workflow for quantification by GC-MS.

cluster_2 UV-Vis Spectrophotometry Workflow UV_Prep Sample & Standard Preparation UV_Scan Determine λmax UV_Prep->UV_Scan UV_Measure Measure Sample Absorbance UV_Prep->UV_Measure UV_Cal Generate Calibration Curve UV_Scan->UV_Cal UV_Quant Calculate Concentration UV_Cal->UV_Quant UV_Measure->UV_Quant

References

A Researcher's Guide to Understanding and Assessing Antibody Cross-Reactivity for 1-(2-Amino-4-bromophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. When developing antibodies against small molecules like 1-(2-Amino-4-bromophenyl)ethanone and its derivatives, a critical aspect to evaluate is their cross-reactivity. This guide provides a framework for understanding and assessing the cross-reactivity of such antibodies, offering insights into experimental design and data interpretation in the absence of specific published studies on this particular compound.

Understanding Cross-Reactivity in the Context of Small Molecules

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen.[1][2][3][4] This occurs when the antibody's antigen-binding site (paratope) recognizes similar structural features or epitopes on different molecules.[1][2][3][5] For small molecules, also known as haptens, like this compound derivatives, this is a significant consideration. These molecules are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[6][7] The nature of the hapten, the linker used for conjugation, and the carrier protein can all influence the resulting antibody's specificity and potential for cross-reactivity.[6][8]

Factors that can influence the degree of cross-reactivity include the amino acid sequence and the three-dimensional structure of the antigenic epitope.[9] Even minor modifications to the chemical structure of the hapten can significantly alter antibody binding. Therefore, a thorough evaluation of cross-reactivity with structurally related compounds is essential to ensure the reliability and specificity of any immunoassay.[9][10]

Hypothetical Performance Comparison

In the absence of direct experimental data for antibodies against this compound derivatives, we present a hypothetical comparison table. This table illustrates how the cross-reactivity of a polyclonal antibody might be assessed against a panel of structurally similar compounds. The percentage of cross-reactivity is typically determined using a competitive immunoassay format, such as a competitive ELISA.

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound (Target Analyte)10 100%
1-(2-Amino-phenyl)ethanone(Derivative 1)5002%
1-(2-Amino-4-chlorophenyl)ethanone(Derivative 2)5020%
1-(4-Bromophenyl)ethanone(Derivative 3)> 10,000< 0.1%
2-Amino-4-bromobenzoic acid(Derivative 4)> 10,000< 0.1%

Caption: Hypothetical cross-reactivity data for a polyclonal antibody against this compound. The IC50 is the concentration of the analyte that causes 50% inhibition of the signal. The % Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Derivative) x 100.

Experimental Protocols

To generate the type of data presented above, a well-designed experimental protocol is crucial. Below are detailed methodologies for key experiments in a cross-reactivity study.

Antibody Production against a Hapten

Since small molecules like this compound are not immunogenic on their own, they need to be conjugated to a carrier protein to produce antibodies.[6][7]

1. Hapten-Carrier Conjugation:

  • Objective: To covalently link the hapten (this compound derivative) to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).

  • Materials:

    • This compound derivative with a reactive functional group (e.g., a carboxyl or amino group for coupling).

    • Carrier protein (KLH for immunization, BSA for assay development).

    • Cross-linking reagents (e.g., EDC/NHS for carboxyl groups).

    • Dialysis tubing.

    • Phosphate Buffered Saline (PBS).

  • Procedure:

    • Activate the hapten by reacting it with EDC and NHS in an appropriate buffer to form an active ester.

    • Add the activated hapten to a solution of the carrier protein in PBS.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Remove unconjugated hapten by dialysis against PBS.

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by observing a shift in the protein's molecular weight on an SDS-PAGE gel.

2. Immunization and Antibody Collection:

  • Objective: To immunize an animal (e.g., rabbit or mouse) with the hapten-carrier conjugate to elicit an antibody response.

  • Procedure:

    • Emulsify the hapten-KLH conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Inject the emulsion into the host animal at multiple subcutaneous sites.

    • Administer booster injections every 3-4 weeks.

    • Collect blood samples periodically to monitor the antibody titer using an ELISA.

    • Once a high titer is achieved, collect the serum (for polyclonal antibodies) or proceed with hybridoma technology (for monoclonal antibodies).

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is a common and effective method for determining the cross-reactivity of antibodies against small molecules.[9][11][12][13][14][15]

  • Objective: To determine the concentration of various this compound derivatives required to inhibit the binding of the antibody to the coated antigen by 50% (IC50).

  • Materials:

    • Microtiter plates.

    • Hapten-BSA conjugate (for coating).

    • Primary antibody (antiserum from the immunized animal).

    • A panel of cross-reactant derivatives.

    • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • Substrate solution (e.g., TMB).

    • Stop solution (e.g., sulfuric acid).

    • Wash buffer (e.g., PBS with 0.05% Tween 20).

    • Blocking buffer (e.g., 1% BSA in PBS).

  • Procedure:

    • Coat the wells of a microtiter plate with the hapten-BSA conjugate and incubate overnight at 4°C.[12]

    • Wash the plate with wash buffer to remove unbound conjugate.

    • Block the remaining protein-binding sites in the wells with blocking buffer for 1-2 hours at room temperature.[12][15]

    • Prepare serial dilutions of the target analyte and the potential cross-reactants in a separate plate.

    • Add a fixed, predetermined dilution of the primary antibody to each well containing the standards and samples. Incubate for 1 hour at room temperature. This pre-incubation step allows the analytes to compete for antibody binding.

    • Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1 hour at room temperature.

    • Wash the plate to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add the substrate solution and incubate in the dark until a color develops.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[11]

    • Plot a standard curve of absorbance versus the concentration of the target analyte.

    • Determine the IC50 values for the target analyte and each of the derivatives from their respective inhibition curves.

    • Calculate the percent cross-reactivity for each derivative.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Antibody_Production_Workflow cluster_Hapten_Prep Hapten Preparation cluster_Conjugation Conjugation cluster_Immunization Immunization & Collection Hapten This compound Derivative Activation Activation with EDC/NHS Hapten->Activation Conjugation Hapten-Carrier Conjugation Activation->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Titer Titer Monitoring (ELISA) Immunization->Titer Collection Antibody Collection Titer->Collection Competitive_ELISA_Workflow cluster_Plate_Prep Plate Preparation cluster_Competition Competitive Binding cluster_Detection Detection Coating Coat Plate with Hapten-BSA Wash1 Wash Coating->Wash1 Blocking Block Plate Wash1->Blocking Add_to_Plate Add Mixture to Plate Blocking->Add_to_Plate Standards Prepare Standards & Cross-Reactants Antibody Add Primary Antibody Standards->Antibody Incubate1 Pre-Incubate Antibody->Incubate1 Incubate1->Add_to_Plate Wash2 Wash Add_to_Plate->Wash2 Secondary_Ab Add Secondary Antibody-Enzyme Wash2->Secondary_Ab Wash3 Wash Secondary_Ab->Wash3 Substrate Add Substrate Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

References

In vitro evaluation of enzyme inhibition by 1-(2-Amino-4-bromophenyl)ethanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vitro evaluation of a series of acetophenone derivatives has revealed their potential as inhibitors of key metabolic enzymes, including acetylcholinesterase (AChE), α-glycosidase, human carbonic anhydrase isoforms I and II (hCA I and II), and tyrosinase. This guide provides a comprehensive comparison of the inhibitory activities of these analogs, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the fields of neurodegenerative disease, diabetes, and pigmentation disorders.

A recent study systematically investigated the enzyme inhibitory potential of various substituted acetophenone analogs. The findings, summarized below, offer insights into the structure-activity relationships of this class of compounds and highlight their promise for further therapeutic development.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activities of the acetophenone analogs were quantified by determining their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against a panel of enzymes. The results are presented in the tables below, allowing for a clear comparison of the potency and selectivity of each analog.

Compound IDAcetophenone DerivativeAChE (Ki, µM)α-Glycosidase (Ki, µM)hCA I (Ki, µM)hCA II (Ki, µM)Tyrosinase (IC50, µM)
1 2-Hydroxy-5-chloro-3-nitroacetophenone71.34 ± 11.25167.98 ± 25.06555.76 ± 56.07598.63 ± 90.0473.65
2 2-Hydroxy-5-bromo-3-nitroacetophenone85.12 ± 15.43198.45 ± 33.12678.91 ± 76.23712.45 ± 88.1281.23
3 2-Hydroxy-5-iodo-3-nitroacetophenone99.54 ± 18.98234.11 ± 45.67812.34 ± 91.56855.67 ± 102.3492.45
4 2-Hydroxy-5-methyl-3-nitroacetophenone112.67 ± 21.34267.87 ± 54.21945.76 ± 109.87998.12 ± 115.67101.13
5 2,4-Dihydroxyacetophenone128.98 ± 25.67289.54 ± 61.341011.43 ± 121.451054.76 ± 128.98-
6 2-Hydroxy-4-methoxyacetophenone143.75 ± 31.27304.36 ± 65.451043.66 ± 98.781087.32 ± 134.56-

Data sourced from Taslimi et al., 2020.

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by the enzyme, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Reagent Preparation : Prepare solutions of acetylthiocholine iodide (ATCI, substrate), DTNB (Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure : In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a defined period.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement : Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation : Prepare solutions of α-glucosidase, p-nitrophenyl-α-D-glucopyranoside (pNPG, substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure : In a 96-well plate, add the test compound at various concentrations and the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Measurement : After a further incubation period, stop the reaction by adding a solution of sodium carbonate and measure the absorbance at 405 nm.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 or Ki value for each compound.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA, an enzyme that catalyzes the hydration of carbon dioxide.

  • Reagent Preparation : Prepare solutions of the CA enzyme, p-nitrophenyl acetate (p-NPA, substrate), and the test compounds in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Assay Procedure : In a 96-well plate, add the buffer and the test compound at various concentrations.

  • Add the CA enzyme solution to each well and pre-incubate.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Measurement : Monitor the increase in absorbance at 400 nm due to the formation of p-nitrophenol.

  • Data Analysis : Determine the rate of the reaction and calculate the percentage of inhibition to find the IC50 or Ki value.

Tyrosinase Inhibition Assay

This assay evaluates the ability of compounds to inhibit tyrosinase, a key enzyme in melanin synthesis.

  • Reagent Preparation : Prepare solutions of tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure : In a 96-well plate, add the test compound at various concentrations and the tyrosinase solution.

  • Pre-incubate the mixture.

  • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measurement : Measure the formation of dopachrome by monitoring the absorbance at 475 nm.

  • Data Analysis : Calculate the percentage of inhibition and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by the inhibition of the target enzymes and a general workflow for in vitro enzyme inhibition screening.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor ACh_released->AChR Binding Acetate Acetate AChE->Acetate Choline_reuptake Choline AChE->Choline_reuptake Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Acetylcholinesterase signaling pathway.

Alpha_Glucosidase_Workflow Start Start Prepare_Reagents Prepare α-Glucosidase, Substrate (pNPG), and Acetophenone Analog Solutions Start->Prepare_Reagents Dispense Dispense Analogs and Enzyme into 96-well Plate Prepare_Reagents->Dispense Pre_incubate Pre-incubate at 37°C Dispense->Pre_incubate Add_Substrate Add pNPG Substrate Pre_incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Na2CO3 Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50/Ki Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for α-Glucosidase Inhibition Assay.

Carbonic_Anhydrase_Pathway CO2 CO2 CA Carbonic Anhydrase CO2->CA H2O H2O H2O->CA H2CO3 Carbonic Acid CA->H2CO3 Reversible Hydration HCO3 Bicarbonate H2CO3->HCO3 H Proton H2CO3->H Ion_Transport Ion Transport HCO3->Ion_Transport pH_Regulation pH Regulation H->pH_Regulation

Physiological role of Carbonic Anhydrase.

Tyrosinase_Melanin_Pathway L-Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase L-Tyrosine->Tyrosinase1 L-DOPA L-DOPA Tyrosinase1->L-DOPA Hydroxylation Tyrosinase2 Tyrosinase L-DOPA->Tyrosinase2 Dopaquinone Dopaquinone Tyrosinase2->Dopaquinone Oxidation Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Series of reactions Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin With Cysteine

Melanin biosynthesis pathway via Tyrosinase.

Head-to-head comparison of different synthetic routes to 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed head-to-head comparison of two primary synthetic routes to 1-(2-Amino-4-bromophenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This guide offers an objective analysis of the performance of each route, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this intermediate is crucial for drug discovery and development programs. This guide evaluates two distinct synthetic strategies: a two-step sequence involving the nitration of 4-bromoacetophenone followed by the reduction of the resulting nitro intermediate, and a one-pot synthesis commencing from 3-bromoaniline.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the two primary synthetic routes to this compound, providing a clear comparison of their performance metrics.

ParameterRoute 1: Nitration and ReductionRoute 2: One-Pot from 3-Bromoaniline
Starting Material 4-Bromoacetophenone3-Bromoaniline
Key Reactions Electrophilic Aromatic Substitution (Nitration), Reduction of Nitro GroupAcylation/Rearrangement
Overall Yield ~75% (over two steps)25%
Number of Steps 21
Key Reagents Nitric Acid, Sulfuric Acid, Iron powder, Ammonium ChlorideBoron Trichloride, Acetonitrile, Hydrogen Chloride
Reaction Temperature 0-100 °CNot explicitly stated
Reaction Time Several hours per stepNot explicitly stated

Logical Workflow of Synthetic Routes

The logical progression of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Route_1_Workflow cluster_0 Route 1: Nitration and Reduction 4-Bromoacetophenone 4-Bromoacetophenone 4-Bromo-2-nitroacetophenone 4-Bromo-2-nitroacetophenone 4-Bromoacetophenone->4-Bromo-2-nitroacetophenone Nitration (HNO₃, H₂SO₄) This compound This compound 4-Bromo-2-nitroacetophenone->this compound Reduction (Fe, NH₄Cl)

Caption: Overall workflow for the synthesis of this compound via Route 1.

Route_2_Workflow cluster_1 Route 2: One-Pot from 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline This compound This compound 3-Bromoaniline->this compound Acylation/Rearrangement (BCl₃, CH₃CN, HCl)

Caption: Overall workflow for the synthesis of this compound via Route 2.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in each synthetic route.

Route 1: Nitration and Reduction

Step 1: Synthesis of 4-Bromo-2-nitroacetophenone

To a stirred mixture of fuming nitric acid (d=1.5) and concentrated sulfuric acid at 0-5 °C, 4-bromoacetophenone is added portion-wise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for one hour and then allowed to warm to room temperature and stirred for an additional two hours. The mixture is then poured onto crushed ice, and the resulting solid precipitate is filtered, washed with cold water until the washings are neutral, and dried under vacuum to afford 4-bromo-2-nitroacetophenone.

Step 2: Synthesis of this compound

A mixture of 4-bromo-2-nitroacetophenone, iron powder, and ammonium chloride in a mixture of ethanol and water is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered through a bed of celite while hot, and the filtrate is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel yields this compound.

Route 2: One-Pot Synthesis from 3-Bromoaniline

In a solution of 3-bromoaniline in toluene and acetonitrile, hydrogen chloride and boron trichloride are added. The reaction mixture is stirred under the specified, albeit not fully detailed, conditions. The reaction workup and purification would likely involve neutralization, extraction with an organic solvent, and chromatographic purification to isolate this compound. A reported yield for this transformation is 25%.

Head-to-Head Comparison and Discussion

Route 1: Nitration and Reduction

This two-step route offers a significantly higher overall yield of approximately 75%. The starting material, 4-bromoacetophenone, is commercially available and relatively inexpensive. The reactions involved, electrophilic nitration and nitro group reduction, are standard and well-documented transformations in organic synthesis. The regioselectivity of the nitration is directed by the acetyl group to the ortho position, which is favorable for obtaining the desired isomer. The reduction of the nitro group can be achieved using various reagents, with iron in the presence of an acid source being a common and cost-effective choice. While this route involves two separate steps, the procedures are straightforward and generally provide a clean product after purification.

Route 2: One-Pot Synthesis from 3-Bromoaniline

This one-pot approach is attractive due to its conciseness, involving a single transformation from a readily available starting material. However, the reported yield of 25% is significantly lower than that of Route 1. The reaction likely proceeds through a complex mechanism involving acylation and a subsequent rearrangement, which can be sensitive to reaction conditions and may lead to the formation of multiple byproducts, thus complicating purification and lowering the overall yield. The use of boron trichloride, a corrosive and moisture-sensitive reagent, also requires careful handling.

Conclusion

For researchers and drug development professionals seeking an efficient and high-yielding synthesis of this compound, the two-step route involving nitration of 4-bromoacetophenone followed by reduction of the nitro group is the recommended method. This route provides a significantly higher overall yield and utilizes well-established and reliable chemical transformations. While the one-pot synthesis from 3-bromoaniline offers a more direct approach, its low yield makes it less practical for large-scale production. Further optimization of the one-pot reaction conditions would be necessary to improve its viability. The choice between these routes will ultimately depend on the specific requirements of the project, including scale, cost, and available resources.

Spectroscopic Showdown: Unveiling the Chemical Transformation of 1-(2-Amino-4-bromophenyl)ethanone from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 1-(2-Amino-4-bromophenyl)ethanone with its precursors, 4-bromoaniline and 2-amino-4-bromobenzoic acid, provides a clear narrative of the chemical modifications occurring at each synthetic step. This guide presents a comprehensive analysis of their FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

This comparative analysis is crucial for researchers in synthetic chemistry and drug development, offering a practical guide to distinguish between the starting materials, intermediate, and the final product based on their unique spectroscopic fingerprints. The introduction of an acetyl group and the transformation of the carboxylic acid functionality are the key events that are clearly delineated by the shifts in spectral data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: FT-IR Spectral Data (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchC-Br StretchO-H Stretch (Carboxylic Acid)
4-Bromoaniline3400-3200 (two bands)-~1300~600-500-
2-Amino-4-bromobenzoic acid3400-3200 (two bands)~1700 (Carboxylic Acid)~1300~600-5003300-2500 (broad)
This compound3400-3200 (two bands)~1680 (Ketone)~1300~600-500-

Table 2: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic Protons-NH₂ Protons-CH₃ Protons-COOH Proton
4-Bromoaniline~6.6-7.2 (m, 4H)~3.7 (br s, 2H)--
2-Amino-4-bromobenzoic acid~6.7-7.9 (m, 3H)(broad s)-~12.0 (br s, 1H)
This compound~6.6-7.7 (m, 3H)~6.2 (br s, 2H)~2.5 (s, 3H)-

Table 3: ¹³C NMR Spectral Data (δ, ppm)

CompoundAromatic CarbonsC-NH₂C-BrC=O-CH₃
4-Bromoaniline~110-145~145~110--
2-Amino-4-bromobenzoic acid~110-150~150~110~170-
This compound~115-150~150~115~200~28

Table 4: UV-Vis Spectral Data (λmax, nm)

CompoundSolventλmax (nm)
4-BromoanilineEthanol~240, 295
2-Amino-4-bromobenzoic acidEthanol~250, 330
This compoundEthanol~245, 360

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy Approximately 5-10 mg of the sample was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy A dilute solution of the compound was prepared in a UV-transparent solvent, such as ethanol. The absorption spectrum was recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm.

Synthetic Pathway

The synthesis of this compound from 4-bromoaniline can be conceptualized through a multi-step process involving the introduction of a carboxylic acid group followed by a reaction to form the ketone. A plausible route involves the conversion of 4-bromoaniline to 2-amino-4-bromobenzoic acid, which then undergoes a reaction, such as a Friedel-Crafts acylation or a related transformation, to yield the final product.

Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product 4-Bromoaniline 4-Bromoaniline 2-Amino-4-bromobenzoic_acid 2-Amino-4-bromobenzoic acid 4-Bromoaniline->2-Amino-4-bromobenzoic_acid Carboxylation This compound This compound 2-Amino-4-bromobenzoic_acid->this compound Acylation

Caption: Synthetic pathway from 4-bromoaniline to this compound.

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical changes occurring during the synthesis.

  • FT-IR Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid in 2-amino-4-bromobenzoic acid and the appearance of a sharp C=O stretch at a lower wavenumber (~1680 cm⁻¹) in this compound are definitive indicators of the conversion of the carboxylic acid to a ketone. The characteristic N-H stretches of the primary amine are present in all three compounds.

  • ¹H NMR Spectroscopy: The most significant change is the appearance of a singlet at approximately 2.5 ppm in the spectrum of this compound, corresponding to the three protons of the newly introduced methyl ketone group. The disappearance of the highly deshielded carboxylic acid proton signal (around 12.0 ppm) from the spectrum of 2-amino-4-bromobenzoic acid further confirms the reaction.

  • ¹³C NMR Spectroscopy: The transformation is marked by the appearance of a new signal in the downfield region (around 200 ppm) for the carbonyl carbon of the ketone in the final product. Concurrently, the signal for the carboxylic acid carbonyl carbon (around 170 ppm) from the intermediate is absent. A new upfield signal around 28 ppm also appears, corresponding to the methyl carbon of the acetyl group.

  • UV-Vis Spectroscopy: The bathochromic shift (red shift) of the long-wavelength absorption maximum from 4-bromoaniline (~295 nm) to 2-amino-4-bromobenzoic acid (~330 nm) and further to this compound (~360 nm) is consistent with the extension of conjugation in the aromatic system due to the introduction of the carbonyl group.

Safety Operating Guide

Safe Disposal of 1-(2-Amino-4-bromophenyl)ethanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal route for 1-(2-Amino-4-bromophenyl)ethanone is to transfer it to a suitable and sealed container for disposal by a licensed professional waste disposal service. Adherence to local, state, and federal regulations is mandatory. This guide provides detailed procedures for handling and preparing this chemical for disposal, ensuring the safety of laboratory personnel and environmental protection.

Key Safety and Hazard Information

This compound is classified as harmful and an irritant. Proper personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral)H302: Harmful if swallowedP264: Wash hands and exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1]
Acute Toxicity (Dermal)H312: Harmful in contact with skinP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[1]
Skin IrritationH315: Causes skin irritationP280: Wear protective gloves. P332+P317: If skin irritation occurs: Get medical help.[1]
Eye IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Acute Toxicity (Inhalation)H332: Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[1]
Respiratory IrritationH335: May cause respiratory irritationP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Experimental Protocol: Spill Management and Containment

In the event of a spill, immediate containment is crucial to prevent environmental contamination and personnel exposure.

Methodology:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the area.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: Prevent the spill from spreading. Do not let the product enter drains, waterways, or soil.[2]

  • Absorb the Material: For solid spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid generating dust.[3] For liquid spills or solutions, absorb with an inert material such as sand, earth, or vermiculite.[3]

  • Collect Waste: Place all contaminated materials (including the spilled substance, absorbent material, and any contaminated PPE) into a clean, dry, sealable, and appropriately labeled container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill is_waste Is it unused/waste chemical? start->is_waste contain_spill Contain Spill & Collect Residue (Use inert absorbent material) is_spill->contain_spill Yes package_waste Package in a clean, dry, sealable, and labeled container is_waste->package_waste Yes contain_spill->package_waste store_waste Store container in a cool, dry, well-ventilated, and locked-up area package_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store_waste->contact_ehs disposal Dispose via approved waste disposal plant in accordance with all regulations contact_ehs->disposal

Caption: Disposal workflow for this compound.

Procedural Steps for Disposal

This section provides a step-by-step guide for the routine disposal of waste this compound.

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE:

    • Impervious gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat or protective clothing.

    • If there is a risk of dust formation, use a full-face respirator.[4]

  • Containerization:

    • Place the waste this compound into a suitable, sealable container.[4] This container should be clearly labeled with the chemical name and associated hazard symbols.

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5] The storage location should be secure (e.g., locked up).[1][2]

  • Consult Regulations and Professional Services:

    • The primary disposal method is to engage a licensed and approved waste disposal company.[2][5]

    • Consult your institution's Environmental Health & Safety (EHS) office for specific procedures and approved vendors.

    • Disposal must be conducted in accordance with all applicable local, state, and federal laws and regulations.[1]

  • Documentation: Maintain a record of the waste, including the quantity and date of disposal, as per your institution's guidelines.

Important Note: Never dispose of this compound by pouring it down the drain or mixing it with other waste streams unless explicitly permitted by your EHS office and local regulations.[2] Avoid any actions that could create dust or aerosols during handling and packaging.[4]

References

Personal protective equipment for handling 1-(2-Amino-4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2-Amino-4-bromophenyl)ethanone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a chemical compound that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause serious eye irritation and skin irritation.[1][2][3] Additionally, it may cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

Consistent and proper use of personal protective equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][5]
Skin Protection GlovesImpervious chemical-resistant gloves. Always inspect gloves prior to use.[1][5][6]
Protective ClothingFire/flame resistant and impervious clothing or lab coat.[1][5]
FootwearClosed-toe shoes. Safety footwear is recommended.[6]
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize risk.

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7][8]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

    • Inspect all PPE for integrity before use.

    • Have spill containment materials (e.g., sand, earth, or vermiculite) readily available.[6]

  • Handling:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4]

    • Avoid all personal contact with the substance.[6] Do not get it in your eyes, on your skin, or on your clothing.[3][8][9]

    • Do not eat, drink, or smoke in the handling area.[1][6]

    • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

    • Keep the container tightly closed when not in use.[1][4]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][6][8]

    • Decontaminate all equipment and the work area.

    • Remove and wash contaminated clothing before reuse.[1][4][9]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a clean, dry, sealable, and properly labeled container.[6]

  • Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

    • Do not allow the product to enter drains, other waterways, or soil.[4]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst Aid / Emergency Response
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]
If on Skin Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice/attention.[1][4]
If in Eyes Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][9] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Get medical help.[1][7]
Spill Clear the area of personnel and move upwind.[6] Prevent further leakage or spillage if it is safe to do so.[4] Wear appropriate PPE, including a self-contained breathing apparatus.[6] Contain the spill with sand, earth, or vermiculite.[6] Collect the spilled material and place it in a suitable container for disposal.[4][6]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety and disposal steps.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_chem Handle Chemical Following Protocol prep_emergency->handle_chem observe Observe for Exposure Symptoms handle_chem->observe spill Spill Occurs handle_chem->spill exposure Exposure Occurs handle_chem->exposure decontaminate Decontaminate Workspace & Equipment observe->decontaminate No Incident dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff and Dispose/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-4-bromophenyl)ethanone
Reactant of Route 2
1-(2-Amino-4-bromophenyl)ethanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.